1,3-diphenyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2,5-diphenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRARAAONIFSAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359998 | |
| Record name | 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
964-42-1 | |
| Record name | 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid: A Mechanistic and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis is most commonly achieved through a two-step process commencing with the Knorr pyrazole synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This document provides a detailed technical overview of the synthesis mechanism, experimental protocols, and characterization data for this compound and its precursor.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of a carboxylic acid functionality on the pyrazole ring, as seen in this compound, provides a valuable handle for further chemical modifications, making it a key building block in drug discovery and development. The primary route for its synthesis involves the cyclocondensation of a β-dicarbonyl compound with phenylhydrazine, followed by the hydrolysis of the resulting ester.
Synthesis Pathway Overview
The synthesis of this compound is typically accomplished in two main stages:
Stage 1: Knorr Pyrazole Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-5-carboxylate. This step involves the reaction of a β-keto ester, such as ethyl benzoylpyruvate, with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds via a cyclocondensation mechanism to form the pyrazole ring.
Stage 2: Hydrolysis of the Ester. The ethyl ester intermediate is then hydrolyzed, typically under basic conditions, to yield the final this compound.
Detailed Synthesis Mechanism
The synthesis of the pyrazole ring follows the Knorr pyrazole synthesis mechanism. The key steps for the reaction between ethyl benzoylpyruvate and phenylhydrazine are outlined below:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of phenylhydrazine attacks one of the carbonyl groups of the ethyl benzoylpyruvate.
-
Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal intermediate.
-
Dehydration to form a Hydrazone: The hemiaminal readily loses a molecule of water to form a more stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Second Dehydration and Aromatization: A second dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring.
The subsequent hydrolysis of the ethyl ester is a standard saponification reaction, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated to yield the final carboxylic acid.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-5-carboxylate
Materials:
-
Appropriate β-keto ester (e.g., ethyl benzoylpyruvate) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq)
-
Solvent (e.g., ethanol, 1-propanol)
-
Acid catalyst (e.g., a few drops of glacial acetic acid)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-keto ester.
-
Add the solvent and the acid catalyst to the flask.
-
Add the substituted hydrazine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for the Hydrolysis of Ethyl Pyrazole-5-carboxylate
Materials:
-
Ethyl pyrazole-5-carboxylate (1.0 eq)
-
Base (e.g., NaOH or LiOH) (2.0 eq)
-
Co-solvent system (e.g., THF and water)
-
1M HCl solution
Procedure:
-
Dissolve the ethyl pyrazole-5-carboxylate in a mixture of THF and water.
-
Add the base to the solution and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.
-
A precipitate of the carboxylic acid should form. Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts and dry the product.
Data Presentation
Quantitative data such as specific yields, melting points, and spectroscopic data for this compound and its ethyl ester intermediate are not consistently reported across the searched literature. However, the general physical and spectroscopic characteristics of similar pyrazole derivatives are provided for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 264.28 g/mol [1] |
| Melting Point | Not consistently reported |
| Boiling Point | Not consistently reported |
| Density | Not consistently reported |
Table 2: Spectroscopic Data for Representative Pyrazole Derivatives (Note: Not for the specific target compound)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Representative Pyrazole Ester | Aromatic protons, ethyl group protons | Aromatic carbons, pyrazole ring carbons, ester carbonyl carbon | C=O stretch (ester), C=N stretch, aromatic C-H stretch | Molecular ion peak |
| Representative Pyrazole Carboxylic Acid | Aromatic protons, carboxylic acid proton (broad singlet) | Aromatic carbons, pyrazole ring carbons, carboxylic acid carbonyl carbon | O-H stretch (broad), C=O stretch (acid), C=N stretch, aromatic C-H stretch | Molecular ion peak |
Visualizations
Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the Knorr synthesis of the pyrazole ester intermediate.
Hydrolysis Workflow
Caption: Workflow for the hydrolysis of the ester to the carboxylic acid.
Conclusion
References
An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid, a notable member of the pyrazole class of heterocyclic compounds, has garnered significant attention in the scientific community for its promising pharmacological activities. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound (C₁₆H₁₂N₂O₂) is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1. While some experimentally validated data is available, certain parameters are based on predictive models and require further experimental confirmation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 264.28 g/mol | [1][2] |
| Melting Point | 191.34 °C (predicted) | Chemchart |
| Boiling Point | 454.5 °C (predicted) | Chemchart |
| Water Solubility | 26.48 mg/L (predicted) | Chemchart |
| pKa | Data not available | |
| logP | Data not available |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. This method involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.
Experimental Protocol: Synthesis via Cyclocondensation
A plausible synthetic route for this compound involves the reaction of ethyl benzoylpyruvate (a β-ketoester) with phenylhydrazine.
Materials:
-
Ethyl benzoylpyruvate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add phenylhydrazine (1 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, may precipitate out of the solution. If so, collect the solid by filtration.
-
To obtain the carboxylic acid, the resulting ester is then hydrolyzed. Dissolve the ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Characterization
The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should reveal characteristic peaks for the aromatic protons on the two phenyl rings and the pyrazole ring proton. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR spectroscopy will show signals corresponding to the carbon atoms of the pyrazole ring, the phenyl rings, and the carboxyl group.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.
-
A strong absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the carboxyl group.
-
Bands in the 1450-1600 cm⁻¹ region can be attributed to C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will determine the molecular weight of the compound, with the molecular ion peak expected at m/z 264.
-
Biological Activities and Potential Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anti-inflammatory and anticancer agents.[1] While the precise mechanisms for this specific molecule are still under investigation, the broader class of pyrazole derivatives offers insights into its likely modes of action.
Anti-inflammatory Activity
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade. Inhibition of COX-2 reduces the production of prostaglandins, which are potent inflammatory mediators.
Proposed Anti-inflammatory Signaling Pathway:
Caption: Proposed inhibition of the COX-2 pathway.
Anticancer Activity
The anticancer potential of pyrazole derivatives often involves the induction of apoptosis (programmed cell death) in cancer cells.[3] This can be achieved through various signaling pathways, including the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.
Proposed Apoptotic Signaling Pathway:
Caption: Proposed induction of apoptosis via the mitochondrial pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for the synthesis, characterization, and biological evaluation of this compound.
Caption: General experimental workflow.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. This guide has provided a foundational understanding of its physicochemical properties, a detailed methodology for its synthesis, and insights into its potential mechanisms of action. Further experimental validation of its properties and in-depth biological studies are warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Solubility and Stability of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines established methodologies for determining these crucial physicochemical properties. The included data tables are presented as templates to guide researchers in their experimental design and data recording.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations.
Quantitative Solubility Data
While specific experimental data for this compound is scarce, a predicted aqueous solubility is available. The following table provides a template for summarizing experimental solubility data. The aqueous solubility value is based on predictive models, and other values are representative examples.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/L) | Method |
| Water (pH 7.4) | 25 | 26.48 (Predicted) | In silico prediction |
| 0.1 N HCl | 25 | [Insert experimental data] | Shake-Flask |
| 0.1 N NaOH | 25 | [Insert experimental data] | Shake-Flask |
| Ethanol | 25 | [Insert experimental data] | Shake-Flask |
| Methanol | 25 | [Insert experimental data] | Shake-Flask |
| Acetone | 25 | [Insert experimental data] | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | [Insert experimental data] | Shake-Flask |
| Polyethylene Glycol 400 (PEG 400) | 25 | [Insert experimental data] | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
1.2.1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
1.2.2. Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to separate the supernatant from the solid material.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility based on the concentration and the dilution factor.
Stability Profile
Stability studies are crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation exposes the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.
Table 2: Representative Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Observations/Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 | 60 | [Describe observations, e.g., % degradation, number of degradants] |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 | 60 | [Describe observations, e.g., % degradation, number of degradants] |
| Oxidative Degradation | 3% H₂O₂ | 2, 4, 8, 24 | Room Temperature | [Describe observations, e.g., % degradation, number of degradants] |
| Thermal Degradation | Solid State | 24, 48, 72 | 80 | [Describe observations, e.g., color change, % degradation] |
| Photostability | Solid State | As per ICH Q1B | 25 | [Describe observations, e.g., color change, % degradation] |
Experimental Protocol: Forced Degradation Study
2.2.1. Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and organic solvents
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC-UV/MS system
2.2.2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution and sample as described for acid hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and sample at different time intervals.
-
Thermal Degradation: Place the solid compound in a vial and expose it to high temperature (e.g., 80°C) in an oven. Sample at various time points, dissolve in a suitable solvent, and analyze.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the sample after exposure.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a thermodynamic solubility study.
spectroscopic data analysis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound (C₁₆H₁₂N₂O₂), a molecule of interest in medicinal chemistry and materials science.[1] Due to the limited availability of published, consolidated spectral data for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of analogous pyrazole derivatives. It includes detailed experimental protocols for its synthesis and subsequent spectroscopic analysis, alongside structured data tables presenting predicted values for FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. A standardized workflow for spectroscopic analysis is also visualized to guide researchers in the process of structural elucidation.
Introduction
This compound is a heterocyclic compound featuring a central pyrazole ring substituted with two phenyl groups and a carboxylic acid moiety.[1] The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Accurate structural characterization through spectroscopic methods is a critical step in the development and quality control of new chemical entities based on this scaffold. This guide details the analytical approach for confirming the identity and purity of this compound.
Experimental Protocols
Synthesis of this compound
The most common and effective method for synthesizing the pyrazole core is through a cyclocondensation reaction.[1] The following protocol is a representative method adapted from procedures for similar pyrazole derivatives.[2][3]
Materials:
-
Ethyl benzoylpyruvate (1,3-dicarbonyl precursor)
-
Phenylhydrazine
-
Ethanol (solvent)
-
Hydrochloric Acid (catalyst)
-
Sodium Hydroxide (for hydrolysis)
-
Water
Procedure:
-
Cyclocondensation: Dissolve ethyl benzoylpyruvate (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol. Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Ester Intermediate: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum. The resulting crude product, ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, can be purified by recrystallization from ethanol.
-
Hydrolysis to Carboxylic Acid: Dissolve the purified pyrazole ester (1.0 eq) in a 3:1 mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir the solution at 50-60°C for 4-12 hours, monitoring by TLC until the starting material is consumed.[2]
-
Acidification and Collection: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of this compound will form.[2]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[2]
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy (¹H and ¹³C): Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.
-
FT-IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. The analysis is typically performed using Electrospray Ionization (ESI) in either positive or negative ion mode.
Spectroscopic Data Analysis (Predicted)
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on characteristic spectral data from similar pyrazole and carboxylic acid-containing compounds.[4][5]
Predicted FT-IR Spectral Data
The FT-IR spectrum is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3200-2500 | O-H stretch (Carboxylic Acid) | Very broad, strong |
| ~3100-3000 | C-H stretch (Aromatic) | Medium, sharp |
| ~1720-1680 | C=O stretch (Carboxylic Acid) | Strong, sharp |
| ~1600-1450 | C=C and C=N stretch (Aromatic/Pyrazole Rings) | Medium to strong, multiple bands |
| ~1300-1200 | C-O stretch (Carboxylic Acid) | Medium |
| Below 900 | C-H out-of-plane bend (Aromatic) | Medium to strong |
Table 1: Predicted Fourier-Transform Infrared (FT-IR) vibrational frequencies.
Predicted NMR Spectral Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 11.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~8.0 - 7.2 | Multiplet | 10H | Phenyl Ring Protons |
| ~7.1 | Singlet | 1H | Pyrazole Ring Proton (C4-H) |
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) data (solvent: DMSO-d₆).
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165 | Carboxylic Acid Carbon (C=O) |
| ~150-140 | Pyrazole Ring Carbons (C3, C5) |
| ~140-120 | Phenyl Ring Carbons |
| ~110 | Pyrazole Ring Carbon (C4) |
Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) data (solvent: DMSO-d₆).
Predicted Mass Spectrometry Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z Value | Ion Type |
| 264.09 | [M]⁺ (Molecular Ion) |
| 219.09 | [M - COOH]⁺ |
Table 4: Predicted key signals in the Mass Spectrum. The molecular weight of C₁₆H₁₂N₂O₂ is 264.28 g/mol .[1][6]
Integrated Spectroscopic Workflow
The structural elucidation of this compound is a multi-step process that integrates data from various spectroscopic techniques. The workflow ensures that the synthesized compound matches the expected chemical structure.
References
- 1. Buy this compound | 964-42-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. rsc.org [rsc.org]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
Crystal Structure of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Technical Overview
Researchers, scientists, and drug development professionals seeking detailed structural information on 1,3-diphenyl-1H-pyrazole-5-carboxylic acid will find that publicly available crystallographic data for this specific compound is not currently available. While the synthesis and potential biological activities of this pyrazole derivative are documented, a definitive single-crystal X-ray diffraction study providing precise atomic coordinates, bond lengths, and angles has not been found in comprehensive searches of crystallographic databases and scientific literature.
This technical guide addresses the available information on related compounds and provides a framework for the experimental determination of the crystal structure of this compound, which is a molecule of interest in medicinal chemistry.[1] Pyrazole derivatives, in general, are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The specific arrangement of the phenyl and carboxylic acid substituents on the pyrazole core is crucial for its interaction with biological targets, making its three-dimensional structure a key piece of information for structure-activity relationship (SAR) studies and rational drug design.
General Synthesis and Chemical Properties
This compound (C₁₆H₁₂N₂O₂) has a molecular weight of 264.28 g/mol .[1][2] The molecule features a central pyrazole ring substituted with phenyl groups at the 1 and 3 positions and a carboxylic acid group at the 5 position.[1]
Several synthetic routes are employed for the synthesis of this compound and its derivatives. The most common methods include:
-
Cyclization Reactions: This approach involves the reaction of a β-diketone precursor with a hydrazine derivative to form the pyrazole ring.[1]
-
Multi-step Synthesis: More complex synthetic strategies may start from simpler aromatic compounds, with the pyrazole ring and carboxylic acid functionality introduced in subsequent steps.[1]
The carboxylic acid group allows for a range of chemical reactions, including acid-base reactions to form salts, esterification with alcohols, and condensation reactions to create more complex molecules.[1]
Potential Biological Significance and Signaling Pathways
While specific signaling pathways for this compound are not detailed in the available literature, pyrazole derivatives are known to modulate various biological pathways implicated in diseases such as cancer. A generalized potential mechanism of action for pyrazole-based compounds involves the inhibition of key signaling pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Caption: A generalized diagram of the PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by pyrazole derivatives.
Experimental Protocols for Crystal Structure Determination
To obtain the definitive crystal structure of this compound, a single-crystal X-ray diffraction experiment would be required. The following outlines a generalized experimental workflow.
Caption: A standard workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.
Detailed Methodologies
A generalized protocol for single-crystal X-ray diffraction includes the following key steps:
-
Crystal Growth and Selection: High-purity this compound would be synthesized and purified. Single crystals suitable for diffraction would be grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. A well-formed single crystal of appropriate size would then be selected under a microscope.
-
Data Collection: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares procedures, which minimize the difference between the observed and calculated structure factors.
-
Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This data is then analyzed to understand the molecular conformation and crystal packing.
Conclusion
While a definitive crystal structure for this compound is not yet publicly available, its synthesis and potential as a pharmacologically active compound are established. The determination of its three-dimensional structure through single-crystal X-ray diffraction is a critical next step for the scientific community. Such data would provide invaluable insights for researchers in medicinal chemistry and drug development, enabling detailed structure-activity relationship studies and the rational design of novel therapeutic agents based on the pyrazole scaffold. The experimental protocols outlined in this guide provide a clear path forward for obtaining this crucial structural information.
References
The Expanding Therapeutic Potential of Pyrazole Derivatives: A Technical Guide to Biological Activity Screening
For Immediate Release
In the dynamic landscape of drug discovery and development, the pyrazole scaffold has emerged as a privileged structure, consistently demonstrating a broad spectrum of pharmacological activities. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core methodologies and recent findings in the biological activity screening of novel pyrazole derivatives. This document provides structured data, detailed experimental protocols, and visual workflows to facilitate further research into this promising class of heterocyclic compounds.
Introduction: The Versatility of the Pyrazole Nucleus
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2][3] Their structural versatility allows for extensive chemical modification, leading to a wide array of derivatives with potent biological activities.[4] These activities span multiple therapeutic areas, including oncology, inflammation, and infectious diseases, making pyrazole derivatives a focal point of intensive research.[5][6][7]
Quantitative Biological Activity Data
The following tables summarize the quantitative data from recent studies on novel pyrazole derivatives, highlighting their potential in key therapeutic areas.
Anticancer Activity
Pyrazole derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action include the inhibition of crucial cellular pathways involving protein kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] Other mechanisms include the disruption of microtubule polymerization and interference with DNA replication.[5]
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Noted Mechanism/Target | Reference(s) |
| Thiazolyl pyrazole carbaldehyde hybrids | HeLa, MCF-7, A549 | 6.34 - 9.05 | Antiproliferative | [1] |
| 1,3,5-Triazine-based pyrazole hybrids | - | - | EGFR Tyrosine Kinase Inhibition | [1] |
| Pyrazolo[1,5-a]pyrimidine derivatives | HTC-116, MCF-7 | 1.51, 7.68 | Cytotoxic | [1] |
| Indole-pyrazole hybrids | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition (0.074, 0.095) | |
| Morpholine-benzimidazole-pyrazole hybrids | MCF7, PC3, A549 | 0.042 - 0.76 | Tubulin Polymerization Inhibition | |
| Pyrazole-benzothiazole hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Antiangiogenic (VEGFR-2) | |
| Pyrazole carbaldehyde derivatives | MCF7 | 0.25 | PI3 Kinase Inhibition | |
| Fused pyrazole derivatives | HepG2 | 0.71 | Dual EGFR/VEGFR-2 Inhibition | |
| Pyrazole-linked benzothiazole-β-naphthol | A549, HeLa, MCF7 | 4.63 - 5.54 | Topoisomerase I Inhibition | |
| Pyrazolinone Chalcones | Caco | 23.34 | PI3K/Akt/ERK1/2 Pathway Inhibition | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[6][10] This selective inhibition minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[6]
| Compound/Derivative Class | Assay/Target | Inhibition Data | Reference(s) |
| 1,3,4,5-Tetrasubstituted pyrazoles | In vitro anti-inflammatory | 93.80% inhibition | [1] |
| Thiazolidindione-pyrazole hybrids | COX-2 | IC50 = 0.88 µM | [1] |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 / COX-1 | IC50 = 0.02 µM / 4.5 µM | [6] |
| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX | IC50 = 0.03 µM / 0.12 µM | [6] |
| Various pyrazole derivatives | Carrageenan-induced paw edema | 65-80% edema reduction | [6] |
| 1,5-Diaryl pyrazole carboxamides | COX-2 | IC50 = 0.82-1.12 µM | [11] |
| Pyrazole derivatives | In vivo anti-inflammatory | ED50 = 0.8575 mmol/kg | [1] |
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for new therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, including resistant strains.[4][5]
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) / Activity | Reference(s) |
| Pyrazole-thiosemicarbazones/thiazolidinones | Bacteria | - | [12] |
| Pyrazole linked phenylthiazole derivatives | Bacteria | - | [12] |
| Hydrazone and carbothiohydrazide derivatives | S. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. niger | MIC: 2.9 - 125 | [13] |
| Pyrazole-Mannich bases | E. coli, S. epidermidis, A. niger | MIC: 0.25 - 1 | [14] |
| Chloro-substituted pyrazoles | Xanthomonas campestris, Aspergillus niger | High inhibitory activity | [15] |
| Acetoxysulfonamide pyrazole derivatives | S. aureus, C. albicans | Potent activity | [16] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the systematic evaluation of novel compounds. Below are methodologies for key in vitro screening assays.
Anticancer Screening: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
Test pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2][12]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[2]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently agitate the plates to ensure complete solubilization.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Antimicrobial Screening: Agar Well Diffusion Method
This method is widely used to evaluate the antimicrobial activity of chemical compounds.[13][17]
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile broth medium
-
Test pyrazole derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Solvent (negative control)
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum by growing the test organisms in broth to a specific turbidity (e.g., 0.5 McFarland standard).[4]
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab to create a lawn.[4][18]
-
Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[13]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[13]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[18]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.[4]
Anti-inflammatory Screening: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10]
Materials:
-
Purified COX-1 and COX-2 enzymes (human recombinant)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8)
-
Cofactors (e.g., heme, glutathione)
-
Arachidonic acid (substrate)
-
Test pyrazole derivatives
-
Standard COX inhibitor (e.g., Celecoxib, Diclofenac)
-
Enzyme Immunoassay (EIA) kit for prostaglandin (e.g., PGF2α) detection
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add the test pyrazole derivative or standard inhibitor at various concentrations to the wells.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation time, stop the reaction (e.g., by adding 1 M HCl).
-
Prostaglandin Measurement: Quantify the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control (no inhibitor). Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Visualizing Workflows and Pathways
Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.
Caption: General workflow for the biological activity screening of novel pyrazole derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer pyrazole derivatives.
Conclusion and Future Directions
The pyrazole scaffold remains a highly fruitful area for drug discovery. The data and protocols presented in this guide underscore the significant anticancer, anti-inflammatory, and antimicrobial potential of novel pyrazole derivatives. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic properties, and exploring novel mechanisms of action to translate these promising compounds into next-generation therapeutics. The continued application of systematic screening funnels, as outlined, will be paramount in identifying lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hereditybio.in [hereditybio.in]
- 18. thepharmajournal.com [thepharmajournal.com]
discovery and history of pyrazole-based compounds in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and History of Pyrazole-Based Compounds
The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has proven to be a remarkably versatile scaffold in the realm of medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse array of therapeutic agents targeting a wide range of biological entities. This technical guide delves into the rich history of pyrazole-based compounds, from their initial discovery to their evolution into blockbuster drugs, providing a comprehensive overview of their synthesis, mechanism of action, and key quantitative data.
From Obscurity to Blockbuster: A Historical Timeline
The journey of pyrazole in medicine began in the late 19th century with the synthesis of antipyrine, one of the earliest synthetic analgesics and antipyretics. However, it was the mid-20th century that witnessed the emergence of a more potent anti-inflammatory agent, phenylbutazone. While its use in humans is now limited due to safety concerns, phenylbutazone's success laid the groundwork for future exploration of the pyrazole scaffold.
The late 20th and early 21st centuries marked a golden era for pyrazole-based drugs with the advent of rational drug design. This period saw the discovery and development of highly successful drugs like the anti-inflammatory celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity agent rimonabant, each with a unique mechanism of action and significant market impact.
Caption: A timeline illustrating the development of key pyrazole-based drugs.
Key Pyrazole-Based Compounds: A Quantitative Overview
The therapeutic success of pyrazole-based drugs is underpinned by their potent and often selective interactions with their biological targets. The following tables summarize the key quantitative data for some of the most significant compounds.
Table 1: Cyclooxygenase (COX) Inhibitors
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Phenylbutazone | COX-1, COX-2 | 0.302 µM (in equine whole blood) | 0.708 µM (in equine whole blood) | 0.43 | [1] |
| Celecoxib | COX-2 | 82 µM | 6.8 µM | 12 | [2] |
| Celecoxib | COX-2 | 21500 nM | 242 nM | 88.8 | [3] |
| Celecoxib | COX-2 | ~70 µM | 2.2 µM | ~32 | [4] |
Table 2: Phosphodiesterase 5 (PDE5) Inhibitor
| Compound | Target | IC50 | Reference |
| Sildenafil | PDE5 | 3.5 nM | [5] |
| Sildenafil | PDE5 | 3.4 nM | [6] |
| Sildenafil | PDE5 | 5.22 nM | [7] |
Table 3: Cannabinoid Receptor 1 (CB1) Antagonist
| Compound | Target | Ki | Selectivity (CB1 vs CB2) | Reference |
| Rimonabant | CB1 | 1.8 nM | 285-fold | [8] |
| Rimonabant | CB2 | 514 nM | [8] |
Signaling Pathways and Mechanisms of Action
The diverse therapeutic applications of pyrazole-based compounds stem from their ability to modulate distinct signaling pathways.
Celecoxib and the Inhibition of the COX-2 Pathway
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][9] By selectively targeting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]
Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.
Sildenafil and the PDE5 Signaling Cascade
Sildenafil, the active ingredient in Viagra, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][8] In the corpus cavernosum of the penis, nitric oxide (NO) stimulates the production of cyclic guanosine monophosphate (cGMP), which leads to smooth muscle relaxation and increased blood flow, resulting in an erection.[8] PDE5 is the enzyme that degrades cGMP. By inhibiting PDE5, sildenafil increases the levels of cGMP, thereby enhancing the erectile response to sexual stimulation.[8][11]
Caption: Sildenafil's mechanism of action through PDE5 inhibition.
Rimonabant and the Endocannabinoid System
Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[12][13] The endocannabinoid system, which includes the CB1 receptor, is involved in regulating appetite and energy balance.[13] By blocking the CB1 receptor, rimonabant was designed to reduce appetite and food intake, leading to weight loss.[12] However, it was withdrawn from the market due to severe psychiatric side effects, highlighting the complex role of the endocannabinoid system in the central nervous system.[14][15]
Caption: Rimonabant's mechanism of action by blocking the CB1 receptor.
Experimental Protocols: Synthesis of the Pyrazole Core
The synthesis of the pyrazole ring is a cornerstone of preparing these diverse medicinal compounds. The Knorr pyrazole synthesis, first reported in 1883, remains a widely used and versatile method.[16][17]
General Experimental Workflow for Knorr Pyrazole Synthesis
This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[16][17]
Caption: A generalized workflow for the Knorr pyrazole synthesis.
Detailed Methodologies
Synthesis of Phenylbutazone (Classical One-Pot Condensation) [18]
-
Reactants: Diethyl n-butylmalonate and hydrazobenzene.
-
Base: Sodium ethoxide.
-
Solvent: Anhydrous toluene.
-
Procedure:
-
Dissolve hydrazobenzene in anhydrous toluene in a round-bottom flask.
-
Add sodium ethoxide to the solution.
-
Slowly add diethyl n-butylmalonate to the reaction mixture.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Acidify with dilute hydrochloric acid to precipitate crude phenylbutazone.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure phenylbutazone.
-
Synthesis of Celecoxib [19]
-
Reactants: 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride.
-
Solvent: Ethanol.
-
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
The product may precipitate upon cooling or require the addition of water.
-
Filter the crude product and wash with a suitable solvent.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/heptane).
-
Synthesis of Sildenafil (A simplified representation of a patented route) [19]
The commercial synthesis of sildenafil is a multi-step process. A key step involves the cyclization of an appropriately substituted aminopyrazole derivative with an activated carboxylic acid derivative.
-
Formation of the Pyrazole Core: A substituted 1,3-diketoester is reacted with hydrazine to form the pyrazole ring.[19]
-
Functional Group Manipulations: The initial pyrazole undergoes a series of reactions including N-methylation, nitration, reduction of the nitro group to an amine, and amide formation.[19]
-
Acylation and Cyclization: The resulting aminopyrazole is acylated with a derivative of 2-ethoxybenzoic acid.[19] The final pyrimidinone ring of sildenafil is then formed through a base-catalyzed cyclization.
-
Sulfonylation and Coupling: A separate synthetic route prepares the 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoyl chloride intermediate. This is then coupled with the aminopyrazole derivative.
Synthesis of Rimonabant (A reported efficient process) [7]
-
Step 1: Formation of the Diketo Ester: 4-chloropropiophenone is reacted with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to yield a diketo ester.[7]
-
Step 2: Condensation and Cyclization: The diketo ester is then reacted with N-aminopiperidine, followed by an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to afford rimonabant.[7]
Conclusion
The pyrazole scaffold has unequivocally demonstrated its immense value in medicinal chemistry. From early discoveries like antipyrine to modern, rationally designed drugs, pyrazole-based compounds have provided effective treatments for a wide range of diseases. The synthetic versatility of the pyrazole core, particularly through robust methods like the Knorr synthesis, continues to make it an attractive starting point for the development of new therapeutic agents. The in-depth understanding of the mechanisms of action of these drugs, as illustrated by their interactions with key signaling pathways, provides a solid foundation for future innovations in this enduring and impactful area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. asianpubs.org [asianpubs.org]
- 10. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. benchchem.com [benchchem.com]
- 19. erowid.org [erowid.org]
Theoretical and Computational Elucidation of Diphenyl-Pyrazole Compounds: A Technical Guide for Drug Discovery and Materials Science
Introduction
Diphenyl-pyrazole derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry and materials science. Their inherent structural features, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms and substituted phenyl rings, bestow upon them a diverse range of pharmacological and physicochemical properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of diphenyl-pyrazole compounds, alongside a summary of key experimental findings and protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science to facilitate a deeper understanding and further exploration of this promising class of molecules.
Synthetic Methodologies and Characterization
The synthesis of diphenyl-pyrazole derivatives is often achieved through multi-step reactions, with the core pyrazole ring typically formed via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Modifications at the phenyl rings and the pyrazole core allow for the generation of a vast library of analogues with tailored properties.
General Synthetic Protocol:
A common synthetic route involves the Claisen-Schmidt condensation of an acetophenone derivative with a benzaldehyde to form a chalcone, which then undergoes cyclization with hydrazine hydrate or a substituted hydrazine to yield the desired diphenyl-pyrazole.[3][4]
-
Step 1: Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide in ethanol.[5]
-
Step 2: Pyrazole Ring Formation: The resulting chalcone is then refluxed with hydrazine hydrate or a phenylhydrazine derivative in a suitable solvent like ethanol or acetic acid to yield the final 1,3-diphenyl-1H-pyrazole derivative.[1][3]
Characterization Techniques:
The structural elucidation of newly synthesized diphenyl-pyrazole compounds is routinely performed using a combination of spectroscopic and analytical techniques:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]
-
Elemental Analysis: To determine the elemental composition.[6]
-
Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure.[3][8]
Computational Approaches in the Study of Diphenyl-Pyrazoles
Computational chemistry plays a pivotal role in understanding the structure-activity relationships (SAR), reactivity, and potential applications of diphenyl-pyrazole compounds. Density Functional Theory (DFT) and molecular docking are the most prominently used techniques.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of diphenyl-pyrazole derivatives.[9][10]
Key Applications of DFT in Diphenyl-Pyrazole Research:
-
Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.[10]
-
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer within the molecule and its reactivity.[10][11] The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.[10]
-
Spectroscopic Analysis: Prediction of IR and NMR spectra to aid in the characterization of synthesized compounds.[7][8]
-
Reactivity Descriptors: Calculation of global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index to predict the reactivity of the molecules.[11]
-
Molecular Electrostatic Potential (MEP) Maps: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[3]
Typical DFT Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Functional and Basis Set: The B3LYP functional with a 6-31G(d,p) or larger basis set is commonly employed for geometry optimization and electronic structure calculations.[10][12]
-
Solvation Model: A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent.
-
Analysis: The output files are analyzed to extract optimized geometries, energies, orbital information, and predicted spectra.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding affinity and interaction mode of diphenyl-pyrazole derivatives with biological targets, such as enzymes and receptors.[6][13]
Workflow for Molecular Docking Studies:
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis [pccc.icrc.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Initial Pharmacological Profiling of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial pharmacological profiling of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid and its derivatives. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities. This document collates available preclinical data on the anti-inflammatory, analgesic, antimicrobial, and anticancer properties associated with this chemical series. Detailed experimental protocols for key pharmacological assays are provided to facilitate further research and development. Visualizations of experimental workflows and relevant signaling pathways are included to offer a clear and concise understanding of the methodologies and potential mechanisms of action.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] The this compound core represents a key structural motif that has been explored for various therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1] This guide focuses on the initial pharmacological characterization of this scaffold, presenting available data for its derivatives and outlining the standard methodologies used for their evaluation.
Synthesis
The synthesis of this compound and its derivatives is typically achieved through a cyclocondensation reaction. This common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The versatility of this synthetic route allows for the introduction of various substituents on the phenyl rings and the carboxylic acid moiety, enabling the exploration of structure-activity relationships (SAR).
Pharmacological Activities
While specific quantitative data for the parent compound, this compound, is limited in the public domain, extensive research has been conducted on its derivatives, particularly carboxamides. This section summarizes the key pharmacological findings for these related compounds.
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have been investigated for their potential to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes. The analgesic effects are often evaluated in parallel, as pain is a cardinal sign of inflammation.
Data Presentation: Anti-inflammatory and Analgesic Activity of 1,3-diphenyl-1H-pyrazole-5-carboxamide Derivatives
| Compound | Target | Assay | Result | Reference |
| N-substituted carboxamides | COX-2 | In vitro COX inhibition assay | Varying IC50 values, with some derivatives showing potent and selective COX-2 inhibition. | [3] |
| Pyrazole-carboxamides | Carrageenan-induced paw edema | In vivo anti-inflammatory | Significant reduction in paw edema compared to control. | [4] |
| Pyrazole-carboxamides | Acetic acid-induced writhing | In vivo analgesic | Dose-dependent reduction in the number of writhes. | [5] |
Experimental Workflow: In Vivo Anti-inflammatory and Analgesic Screening
References
- 1. Buy this compound | 964-42-1 [smolecule.com]
- 2. Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones – Oriental Journal of Chemistry [orientjchem.org]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Characterization of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid: A Spectroscopic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of a complete, experimentally verified dataset for this specific compound in the reviewed literature, this guide presents a comprehensive analysis based on the spectral data of closely related analogs. The information herein serves as a robust predictive framework for the characterization of the title compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are derived from the analysis of various substituted pyrazole derivatives found in the literature.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | COOH |
| ~7.8 - 8.1 | Multiplet | 2H | Ar-H (ortho-protons of phenyl at C3) |
| ~7.3 - 7.6 | Multiplet | 8H | Ar-H (meta-, para-protons of phenyl at C3 and protons of phenyl at N1) |
| ~7.2 | Singlet | 1H | H-4 (pyrazole ring) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | COOH |
| ~150.0 | C3 (pyrazole ring) |
| ~145.0 | C5 (pyrazole ring) |
| ~139.0 | Quaternary C (phenyl at N1) |
| ~131.0 | Quaternary C (phenyl at C3) |
| ~129.5 | Ar-CH |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~126.0 | Ar-CH |
| ~121.0 | Ar-CH |
| ~108.0 | C4 (pyrazole ring) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Weak | C-H stretch (Aromatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, 1580, 1500 | Medium | C=C stretch (Aromatic rings) |
| ~1450 | Medium | C=N stretch (Pyrazole ring) |
| ~1300 | Medium | C-O stretch |
| ~920 | Broad | O-H bend (out-of-plane) |
| ~760, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound, based on common laboratory practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may influence the chemical shift of the acidic proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to the reference.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
Reference: The solvent signal (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow and Structural Logic
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
This comprehensive guide, based on available data from related compounds, provides a solid foundation for researchers working with this compound. The predicted spectral data and detailed experimental protocols will aid in the efficient and accurate characterization of this important molecule.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid
Abstract
This document provides a detailed, two-step protocol for the synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis involves an initial acid-catalyzed cyclocondensation to form the pyrazole ring as an ethyl ester, followed by a base-mediated hydrolysis to yield the final carboxylic acid. This protocol is designed for ease of use by researchers, scientists, and professionals in the field of drug development.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are widely investigated for their diverse pharmacological activities.[1] Specifically, this compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthetic route outlined here is a robust and common method for obtaining this class of compounds.
The overall synthesis is a two-step process beginning with the reaction of ethyl benzoylpyruvate and phenylhydrazine to form the ethyl ester of the target compound, followed by hydrolysis.
Experimental Protocols
Step 1: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
This procedure details the formation of the pyrazole ring through a cyclocondensation reaction.
Materials:
-
Ethyl benzoylpyruvate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylpyruvate (1.0 eq) in ethanol (100 mL).
-
To this solution, add phenylhydrazine (1.0 eq) dropwise at room temperature with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by about half using a rotary evaporator.
-
Pour the concentrated solution into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and air dry.
-
The crude product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (from Step 1)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH paper or pH meter
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Place the ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 eq) dissolved in a 1:1 mixture of ethanol and water (100 mL).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester spot by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Acidify the solution to a pH of approximately 2 by the slow, dropwise addition of 2M HCl with constant stirring. This will cause the carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry in a vacuum oven.
Data Presentation
| Parameter | Step 1: Esterification | Step 2: Hydrolysis |
| Starting Material | Ethyl benzoylpyruvate, Phenylhydrazine | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
| Reagents | Glacial Acetic Acid, Ethanol | Sodium Hydroxide, Ethanol, Water, 2M Hydrochloric Acid |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reaction Temperature | ~78 °C (Reflux) | Reflux |
| Product | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | This compound |
| Typical Yield | 80-90% | 85-95% |
| Appearance | White to off-white solid | White solid |
| Molecular Formula | C₁₈H₁₆N₂O₂ | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 292.33 g/mol | 264.28 g/mol |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: Chemical reaction scheme for the two-step synthesis.
References
Application Notes and Protocols for the Synthesis of Pyrazole Carboxylic Acid Derivatives
Introduction
Pyrazole carboxylic acid derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development.[1][2] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Their structural versatility allows for the fine-tuning of pharmacological profiles, making them attractive targets for synthesis. A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, which is used to treat arthritis and pain.[5][6]
This document provides detailed experimental protocols for the synthesis of various pyrazole carboxylic acid isomers and their subsequent conversion into derivatives like amides. The methodologies are based on established and versatile chemical literature, focusing on common strategies that allow for broad applicability.
Synthetic Strategies Overview
The synthesis of pyrazole carboxylic acid derivatives generally follows two primary strategies:
-
Strategy A: Pyrazole Ring Construction followed by Functional Group Manipulation. This is the most prevalent approach, where a substituted pyrazole ring bearing an ester or another precursor group is first synthesized.[7] This precursor is then converted to the carboxylic acid, typically through hydrolysis.[7] The key advantage of this strategy is the ability to diversify the final product late in the synthesis.
-
Strategy B: Cyclization with a Carboxylic Acid Precursor. In this method, the carboxylic acid or a masked equivalent is already present on one of the acyclic precursors before the cyclization reaction that forms the pyrazole ring.[8][9]
The protocols detailed below primarily focus on Strategy A, which offers greater flexibility for creating diverse compound libraries.
Experimental Workflows and Visualizations
The logical flow of a common synthetic route (Strategy A) is depicted below. This workflow begins with the construction of the pyrazole ring, followed by the conversion of a functional group to the desired carboxylic acid, and finally, derivatization to an amide.
Caption: General workflow for synthesizing pyrazole carboxamides.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of a pyrazole-3-carboxylate ester, a common precursor to the corresponding carboxylic acid. The method involves the condensation of a substituted acetophenone with diethyl oxalate, followed by cyclization with hydrazine hydrate.[1]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Diethyl Oxalate (1.1 eq)
-
Sodium Ethoxide (1.1 eq)
-
Ethanol, anhydrous
-
Hydrazine Hydrate (1.2 eq)
-
Glacial Acetic Acid
-
Hydrochloric Acid (1M)
Procedure:
-
Intermediate Formation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add the substituted acetophenone, followed by the dropwise addition of diethyl oxalate while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 1M HCl to precipitate the intermediate ethyl 2,4-dioxo-4-arylbutanoate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Cyclization: Suspend the dried intermediate in ethanol. Add glacial acetic acid, followed by the dropwise addition of hydrazine hydrate.
-
Reflux the mixture for 4-8 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.
Quantitative Data Summary (Protocol 1):
| Entry | Substituent (Aryl) | Intermediate Yield | Final Product Yield | Reference |
| 1 | Phenyl | ~70-80% | ~65-75% | [1] |
| 2 | 4-Methoxyphenyl | ~75-85% | ~70-80% | [1] |
| 3 | 4-Chlorophenyl | ~68-78% | ~60-70% | [1] |
Protocol 2: Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters via Vilsmeier-Haack Reaction
This protocol details the synthesis of pyrazole-4-carboxylic acid esters from hydrazones of β-keto esters using the Vilsmeier-Haack reagent.[10] This method is efficient and often provides high yields.
Materials:
-
Hydrazone of β-keto ester (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium Hydroxide solution, dilute
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (3.0 eq) dropwise to the cold DMF, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add the hydrazone of the β-keto ester (1.0 eq) to the Vilsmeier reagent solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.[10]
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms.
-
Allow the mixture to stand overnight, then filter the solid product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/petroleum ether mixture to obtain the pure 1H-pyrazole-4-carboxylic acid ester.[10]
Quantitative Data Summary (Protocol 2):
| Entry | Hydrazone Substituent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl | 4 | 85-92 | [10] |
| 2 | 4-Nitrophenyl | 5 | 80-88 | [10] |
| 3 | 2,4-Dinitrophenyl | 4.5 | 82-90 | [11] |
Protocol 3: Hydrolysis of Pyrazole Esters to Pyrazole Carboxylic Acids
This protocol describes the conversion of a pyrazole ester (synthesized via Protocol 1 or 2) into the corresponding carboxylic acid, a crucial step for further derivatization.[7]
Materials:
-
Pyrazole-carboxylate ester (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (1M)
Procedure:
-
In a round-bottom flask, dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[7]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[7]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[7]
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure pyrazole carboxylic acid. The product is often pure enough for the next step without further purification.[7]
Protocol 4: Synthesis of N-Substituted-1H-pyrazole-5-carboxamides
This protocol details the conversion of a pyrazole carboxylic acid into an amide derivative. This is a standard procedure in medicinal chemistry for generating compound libraries. The method involves the formation of an acid chloride intermediate followed by reaction with an amine.[7][12]
Caption: Workflow for the synthesis of pyrazole carboxamides.
Materials:
-
Pyrazole-5-carboxylic acid (from Protocol 3) (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.[7]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.[7]
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride. This intermediate is typically used immediately without further purification.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel chromatography to yield the final N-substituted-1H-pyrazole-5-carboxamide.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Celecoxib and Structural Analogs- A Review: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for In Vitro Assays Using 1,3-diphenyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting in vitro assays to evaluate the biological activities of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their potential antimicrobial, anti-inflammatory, and anticancer properties.[1]
Overview of Biological Activities
This compound serves as a versatile scaffold for the development of novel therapeutic agents.[1] Preliminary research indicates that this class of compounds exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery programs.[1]
-
Anticancer Activity: Derivatives of this pyrazole compound have been shown to inhibit the proliferation of various cancer cell lines.[1] The primary method for assessing this activity in vitro is the MTT assay, which measures cell viability.[2]
-
Anti-inflammatory Effects: Studies suggest that this compound and its analogs possess anti-inflammatory properties.[1] A common in vitro method to evaluate this is the protein denaturation assay.
-
Antimicrobial Properties: The pyrazole scaffold has been identified as a promising framework for the development of new antimicrobial agents to combat drug resistance.[3] The broth microdilution method is a standard in vitro technique to determine the minimum inhibitory concentration (MIC) against various pathogens.
While the specific mechanism of action for this compound has not been fully elucidated, pyrazole derivatives are known to interact with various biological targets.[1][4]
Data Presentation
Quantitative data for the biological activity of this compound is not extensively available in the reviewed literature. However, the following tables summarize the reported activities of some of its derivatives, illustrating the potential of this chemical scaffold.
Table 1: In Vitro Anticancer Activity of Diphenyl-Pyrazole Derivatives (MTT Assay)
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Chalcone Hybrid 6b | HNO-97 (Oral) | 10 | [5] |
| Pyrazole-Chalcone Hybrid 6d | HNO-97 (Oral) | 10.56 | [5] |
| Pyrazole Derivative A | MCF-7 (Breast) | 5.8 | [4] |
| Pyrazole Derivative A | A549 (Lung) | 8.0 | [4] |
| Pyrazole Derivative A | HepG2 (Liver) | 8.86 | [4] |
Table 2: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Derivative | Assay | IC50 (µM) | Reference |
| Pyrazoline 2g | Lipoxygenase Inhibition | 80 | [6] |
| Pyrazole Derivative 129 | COX-2 Inhibition | 0.26 | [7] |
Table 3: In Vitro Antimicrobial Activity of Diphenyl-Pyrazole Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative 12 | C. albicans | 5 | [3] |
| Pyrazole Derivative 13 | C. albicans | 5 | [3] |
| Pyrazole Derivative 8 | B. subtilis | 5 | [3] |
| Pyrazole Derivative 12 | B. subtilis | 5 | [3] |
| Pyrazole Derivative 13 | B. subtilis | 5 | [3] |
| Pyrazole Derivative 19 | B. subtilis | 5 | [3] |
| Pyrazole Derivative 12 | MRSA | 10 | [3] |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
In Vitro Anticancer Activity: MTT Assay
This protocol is adapted from standard MTT assay procedures for assessing cell viability.[2][8]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain the desired concentrations.
-
Replace the medium in the wells with medium containing the test compound at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubate for 48-72 hours.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This protocol is based on the principle that denaturation of proteins is a known cause of inflammation.
Objective: To evaluate the anti-inflammatory activity of this compound by inhibiting protein denaturation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Aspirin or Diclofenac sodium (as a reference drug)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture:
-
The reaction mixture (5 mL) consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.[9]
-
Prepare a stock solution of this compound and the reference drug in a suitable solvent.
-
Perform serial dilutions to achieve a range of concentrations.
-
-
Incubation and Heating:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat the mixtures at 70°C in a water bath for 5 minutes.[10]
-
-
Absorbance Measurement:
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[10]
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Experimental Workflow for Protein Denaturation Assay
Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11]
Objective: To determine the MIC of this compound against various bacterial and fungal strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
DMSO
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
-
0.5 McFarland standard
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Inoculum Preparation:
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.[11]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound.[11]
-
Include a positive control (broth + inoculum + standard antibiotic/antifungal), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).[11]
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[11]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11]
-
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action
While the precise molecular targets of this compound are not well-documented, the observed biological activities suggest potential interference with key cellular processes.
Logical Relationship of Biological Activities
Caption: Potential biological effects of this compound.
References
- 1. Buy this compound | 964-42-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innpharmacotherapy.com [innpharmacotherapy.com]
- 10. One moment, please... [jddtonline.info]
- 11. benchchem.com [benchchem.com]
Application of 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid as a versatile building block in modern organic synthesis. It includes detailed experimental protocols for the preparation of key derivatives, quantitative data on reaction yields, and visualizations of synthetic pathways.
Introduction
This compound is a highly valuable scaffold in medicinal chemistry and materials science.[1] Its rigid pyrazole core, substituted with tunable phenyl groups, and the reactive carboxylic acid moiety make it an ideal starting material for the synthesis of a diverse range of functional molecules.[1] Derivatives of this compound have shown significant potential as anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] The carboxylic acid handle allows for straightforward modifications, including esterification, amidation, and conversion to the corresponding carbohydrazide, opening avenues for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[5][6]
Key Synthetic Transformations and Applications
The primary utility of this compound in organic synthesis lies in the functionalization of its carboxylic acid group. This allows for the introduction of various pharmacophores and the modulation of the physicochemical properties of the resulting molecules. The three main synthetic pathways explored are esterification, amidation, and carbohydrazide formation.
Application Notes
-
Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][7] Ester and amide derivatives of this compound are key targets in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Anticancer Agents: The pyrazole scaffold is present in several approved anticancer drugs. Amide derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing promise as potential therapeutic agents.[4]
-
Antimicrobial Agents: The introduction of a carbohydrazide moiety can enhance the antimicrobial properties of heterocyclic compounds.[3] Derivatives of 1,3-diphenyl-1H-pyrazole-5-carbohydrazide have been investigated for their activity against various bacterial and fungal strains.[3]
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of this compound and its key derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the parent carboxylic acid via a cyclocondensation reaction.[1]
Materials:
-
Ethyl benzoylpyruvate (or a similar β-ketoester)
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve phenylhydrazine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this solution, add ethyl benzoylpyruvate (1.0 equivalent) dropwise with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
-
The resulting ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.
Quantitative Data:
| Starting Materials | Product | Yield | Reference |
| Ethyl benzoylpyruvate, Phenylhydrazine | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | 85-95% | [1] |
| Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | This compound | >90% | General hydrolysis |
Protocol 2: Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-5-carboxylate (Esterification)
This protocol details the esterification of this compound with ethanol.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Suspend this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.
-
Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| This compound | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | 80-90% | General Fischer esterification |
Protocol 3: Synthesis of 1,3-Diphenyl-N-phenyl-1H-pyrazole-5-carboxamide (Amidation)
This protocol describes the synthesis of an amide derivative using a peptide coupling agent.[8]
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in DMF, add triethylamine (2.0 equivalents).
-
Add EDCI (1.1 equivalents) and HOBt (1.1 equivalents) to the reaction mixture and stir at room temperature for 30 minutes.
-
Add aniline (1.0 equivalent) to the mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Amine | Product | Yield | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)amine | N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | 66% | [8] |
| This compound | Aniline | 1,3-Diphenyl-N-phenyl-1H-pyrazole-5-carboxamide | 70-85% (Estimated) | Adapted from[8] |
Protocol 4: Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbohydrazide
This protocol outlines the preparation of the carbohydrazide from the corresponding ester.
Materials:
-
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 6-10 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, being less soluble, will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether or recrystallize from a suitable solvent.
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | 1,3-Diphenyl-1H-pyrazole-5-carbohydrazide | 85-95% | General hydrazinolysis |
Conclusion
This compound is a cornerstone building block for the synthesis of a wide array of heterocyclic compounds with significant biological potential. The straightforward and high-yielding protocols for its derivatization into esters, amides, and carbohydrazides provide a robust platform for the development of new therapeutic agents and functional materials. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the field of organic synthesis and drug discovery.
References
- 1. Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar [semanticscholar.org]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Antimicrobial Activity Testing of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial activity of pyrazole compounds. The following sections detail the principles, methodologies, and data interpretation for commonly employed antimicrobial susceptibility tests.
Introduction to Antimicrobial Activity of Pyrazole Compounds
Pyrazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The growing concern over multidrug-resistant (MDR) pathogens necessitates the discovery and development of novel antimicrobial agents, and pyrazole-containing molecules have emerged as a promising scaffold.[4][5][6]
The antimicrobial efficacy of pyrazole derivatives is often attributed to their ability to interfere with essential microbial processes. One of the proposed mechanisms of action for certain pyrazole compounds is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[3][5] By targeting this enzyme, pyrazole derivatives can effectively halt bacterial proliferation.
This document outlines standardized methods for evaluating the in vitro antimicrobial activity of newly synthesized pyrazole compounds, enabling researchers to screen for promising lead candidates in the drug discovery pipeline.
Key Antimicrobial Susceptibility Testing Methods
The following protocols describe the most common methods for determining the antimicrobial activity of pyrazole compounds.
Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary screening assay to assess the antimicrobial activity of test compounds.[2][4][7][8] It is a qualitative or semi-quantitative technique based on the principle that an antimicrobial agent will diffuse into the agar medium and inhibit the growth of a seeded microbial strain, resulting in a zone of inhibition.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Using a sterile spreader, evenly inoculate the surface of the agar with the prepared microbial suspension.
-
Well Creation: With a sterile borer, create wells of a defined diameter (e.g., 6-8 mm) in the agar.
-
Sample Loading: Prepare stock solutions of the pyrazole compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Add a fixed volume (e.g., 50-100 µL) of the test compound solution into the wells.
-
Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Griseofulvin for fungi) as a positive control.[1]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[4][9][10]
Protocol:
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the pyrazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a growth control well (inoculum without compound), a sterility control well (broth only), and a positive control well with a standard antibiotic.
-
Incubation: Incubate the microtiter plates under appropriate conditions.
-
Data Analysis: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density (OD).
Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC) Determination
Following the MIC test, the MBC or MFC can be determined to assess whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the microorganism).
Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto a fresh, compound-free agar plate.
-
Incubation: Incubate the agar plates under appropriate conditions.
-
Data Analysis: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the subculture plate).
Data Presentation
Quantitative data from antimicrobial activity testing, such as MIC values, should be summarized in a clear and structured table for easy comparison.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Pyrazole Compounds
| Compound | Test Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Pyrazole A | Staphylococcus aureus (Gram-positive) | 62.5 | Chloramphenicol | 125 |
| Escherichia coli (Gram-negative) | 125 | Chloramphenicol | 62.5 | |
| Candida albicans (Fungus) | 7.8 | Clotrimazole | 2.9 | |
| Pyrazole B | Staphylococcus aureus (Gram-positive) | 1.56 | Ciprofloxacin | 1.0 |
| Acinetobacter baumannii (Gram-negative) | 0.78 | Ciprofloxacin | 0.5 | |
| Pyrazole C | Multi-drug resistant S. aureus | 0.25 | Gatifloxacin | 1.0 |
Note: The data presented in this table is a compilation of representative values from various research articles for illustrative purposes.[4][5][6]
Visualization of Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and proposed mechanisms of action.
Caption: Experimental workflow for antimicrobial activity testing.
Caption: Proposed mechanism of action: DNA gyrase inhibition.
References
- 1. jpsbr.org [jpsbr.org]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. connectjournals.com [connectjournals.com]
Application Notes and Protocols for Anticancer Screening of Novel Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting a wide range of pharmacological activities.[1] These compounds have been shown to interact with various molecular targets crucial for cancer cell proliferation and survival, including tubulin, cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[1][2][3] This document provides a comprehensive overview of standard protocols for the initial anticancer screening of novel pyrazole derivatives, from in vitro cytotoxicity assessment to mechanistic studies elucidating their mode of action.
General Experimental Workflow
The anticancer screening of novel pyrazole derivatives typically follows a hierarchical approach, beginning with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.
Caption: A general workflow for the anticancer screening of novel pyrazole derivatives.
Data Presentation: In Vitro Cytotoxicity of Novel Pyrazole Derivatives
The following tables summarize the cytotoxic activity (IC50 values in µM) of various pyrazole derivatives against a panel of human cancer cell lines, as reported in the literature.
Table 1: Cytotoxicity (IC50 in µM) of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MDA-MB-231 (Breast) | Reference |
| Compound 22 | 2.82 | 4.15 | - | - | - | [4] |
| Compound 23 | 3.15 | 6.28 | - | - | - | [4] |
| Compound 25 | - | 6.77 | - | 3.17 | - | [4] |
| Compound 33 | <23.7 | <23.7 | <23.7 | <23.7 | - | [4] |
| Compound 34 | <23.7 | <23.7 | <23.7 | <23.7 | - | [4] |
| Compound 37 | 5.21 | - | - | - | - | [4] |
| Compound 43 | 0.25 | - | - | - | - | [4] |
| Compound 59 | - | - | 2.0 | - | - | [4] |
| Compound 7a | - | - | 6.1 | - | - | |
| Compound 7b | - | - | 7.9 | - | - | |
| PTA-1 | - | - | - | - | Low µM range | [5] |
| Compound 3f | - | - | - | - | 14.97 (24h), 6.45 (48h) | [6] |
| Tospyrquin | - | - | - | - | - | [7] |
| Tosind | - | - | - | - | - | [7] |
Note: "-" indicates that the data was not reported in the cited source.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of novel pyrazole derivatives on cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)[9]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Novel pyrazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the pyrazole derivatives in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Cancer cells treated with the pyrazole derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with the pyrazole derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][10]
Materials:
-
Cancer cells treated with the pyrazole derivative
-
Ice-cold PBS
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the pyrazole derivative at its IC50 concentration for 24-48 hours.[10]
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.[10]
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.[10]
-
Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
This technique is used to measure the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and caspases.[7]
Materials:
-
Cancer cells treated with the pyrazole derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the pyrazole derivative at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway Analysis
Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt pathway is a common target.[11]
Caption: The PI3K/Akt signaling pathway and a potential point of intervention for pyrazole derivatives.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the initial anticancer screening of novel pyrazole derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key signaling pathways, researchers can effectively identify and characterize promising lead compounds for further development in the fight against cancer.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. srrjournals.com [srrjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Activity Assays of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids represent a promising class of heterocyclic compounds with significant potential in the development of novel anti-inflammatory agents. Their structural similarity to the core of successful non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib makes them attractive candidates for targeting key inflammatory mediators.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of the anti-inflammatory activity of pyrazole carboxylic acid derivatives. The assays described herein cover essential in vitro and in vivo models to characterize the potency and efficacy of these compounds, facilitating their advancement in the drug discovery pipeline.
The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] Additionally, the modulation of other inflammatory pathways, such as the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), is a key indicator of anti-inflammatory potential.
These protocols are designed to guide researchers in obtaining reliable and reproducible data for the assessment of pyrazole carboxylic acids as potential anti-inflammatory drug candidates.
In Vitro Assays
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is fundamental for determining the potency and selectivity of pyrazole carboxylic acids against the two COX isoforms. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.[1]
This protocol is based on a commercial fluorometric screening kit, a common and efficient method for this purpose.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Sodium Hydroxide (NaOH)
-
Human Recombinant COX-2 Enzyme
-
Ovine COX-1 Enzyme
-
Celecoxib (COX-2 inhibitor control)
-
Test Pyrazole Carboxylic Acid compounds
-
96-well white opaque plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence plate reader)
-
DMSO (for dissolving compounds)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
-
Reconstitute the COX-1 and COX-2 enzymes with the appropriate buffer as specified in the kit protocol. Keep the enzymes on ice.
-
Prepare the arachidonic acid solution by reconstituting it in ethanol and then diluting with NaOH and water to the desired final concentration.
-
-
Assay Protocol:
-
Enzyme Control (EC): To designated wells, add COX Assay Buffer and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Control (IC): To designated wells, add COX Assay Buffer, the respective COX enzyme, and a known COX inhibitor (e.g., Celecoxib for COX-2).
-
Test Compound (Sample): To designated wells, add COX Assay Buffer, the respective COX enzyme, and the pyrazole carboxylic acid derivative at various concentrations. A solvent control should also be included.
-
Reaction Mix Preparation: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Reaction Initiation: Add the reaction mix to all wells. Immediately before reading, add the diluted arachidonic acid/NaOH solution to all wells to initiate the reaction.
-
Measurement: Measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Data Presentation:
The inhibitory activities of various pyrazole carboxylic acid derivatives against COX-1 and COX-2 are summarized in the table below. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole Derivative 1 | >100 | 0.26 | >384 | [3] |
| Pyrazole Derivative 2 | >100 | 1.33 | >75 | [4] |
| Pyrazole-pyridazine hybrid 5f | 14.34 | 1.50 | 9.56 | [5] |
| Pyrazole-pyridazine hybrid 6f | 9.56 | 1.15 | 8.31 | [5] |
| Celecoxib (Reference) | 7.6 | 0.045 | 169 | [4] |
Visualization of the COX Signaling Pathway:
Caption: The arachidonic acid cascade and the inhibitory action of pyrazole carboxylic acids on COX-2.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of pyrazole carboxylic acids to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test Pyrazole Carboxylic Acid compounds
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium.
-
Treat the cells with various non-toxic concentrations of the pyrazole carboxylic acid derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for NO production inhibition.
-
Data Presentation:
The inhibitory effects of pyrazole carboxylic acid derivatives on LPS-induced nitric oxide production in RAW 264.7 macrophages are presented below.
| Compound ID | Concentration (µM) | % Inhibition of NO Production | Reference |
| Pyridylpyrazole derivative 1m | 10 | 37.19 | [6][7] |
| Pyrazole carboxylate 15c | 0.41 (IC50) | 50 | [8] |
| Pyrazole carboxylate 15d | 0.52 (IC50) | 50 | [8] |
| Pyrazole carboxylate 19d | 0.61 (IC50) | 50 | [8] |
| Celecoxib (Reference) | 0.48 (IC50) | 50 | [8] |
Visualization of the NO Production Inhibition Workflow:
Caption: Experimental workflow for the LPS-induced nitric oxide production assay.
In Vivo Assay
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (lambda, Type IV)
-
0.9% Saline solution
-
Test Pyrazole Carboxylic Acid compounds
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Fast the animals overnight with free access to water.
-
Administer the pyrazole carboxylic acid derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Administer the reference drug and the vehicle (control group) via the same route.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
The results are often expressed as the mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.
-
Data Presentation:
The in vivo anti-inflammatory activity of pyrazole carboxylic acid derivatives in the carrageenan-induced paw edema model is shown below.
| Compound ID | Dose (mg/kg) | Route of Administration | Time (hours) | % Inhibition of Paw Edema | Reference |
| Pyrazole-3-carboxylic acid derivative 7a | 50 | p.o. | 3 | 55.2 | [9] |
| Pyrazole-3-carboxylic acid derivative 8a | 50 | p.o. | 3 | 58.6 | [9] |
| Pyrazole-pyrazoline hybrid 14b | 100 | p.o. | 3 | 28.6 | [10] |
| Pyrazole-pyrazoline hybrid 15b | 100 | p.o. | 3 | 30.9 | [10] |
| Indomethacin (Reference) | 10 | p.o. | 3 | 62.1 | [9] |
Visualization of the Carrageenan-Induced Paw Edema Workflow:
Caption: Workflow for the in vivo carrageenan-induced paw edema assay in rats.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of pyrazole carboxylic acids. By employing these standardized in vitro and in vivo assays, researchers can effectively screen and characterize novel compounds, leading to the identification of promising candidates for further preclinical and clinical development as next-generation anti-inflammatory therapeutics. The combination of COX inhibition, nitric oxide production assays, and the carrageenan-induced paw edema model offers a robust approach to understanding the pharmacological profile of these potential drug molecules.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.aalto.fi [research.aalto.fi]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
Unlocking Therapeutic Potential: 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid as a Versatile Scaffold in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a multitude of chemical scaffolds, among which the 1,3-diphenyl-1H-pyrazole-5-carboxylic acid core has emerged as a privileged structure in medicinal chemistry. Its inherent planarity, synthetic accessibility, and ability to be readily functionalized make it an attractive starting point for the development of potent and selective inhibitors of various biological targets. This document provides a comprehensive overview of the applications of this scaffold in drug discovery, with a focus on its utility in developing anticancer and antimicrobial agents. Detailed protocols for synthesis and key biological assays are provided to facilitate further research and development in this promising area.
Anticancer Applications: Targeting the Cell Cycle Engine
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[2] Its aberrant activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Inhibition of CDK2 by this compound derivatives disrupts the normal cell cycle, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][3] One of the key pathways involves the tumor suppressor protein p53.[2] In response to cellular stress, p53 can activate CDK2, which in turn phosphorylates and activates the pro-apoptotic protein Bax.[2] Activated Bax translocates to the mitochondria, triggering the release of cytochrome c and initiating the caspase cascade that culminates in apoptosis.[2] By inhibiting CDK2, these pyrazole derivatives can effectively short-circuit this pro-survival signaling in cancer cells.
Quantitative Data: Anticancer Activity
The anticancer potential of various this compound derivatives has been quantified through in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for CDK2 inhibition and cytotoxic activity against several cancer cell lines.
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | CDK2 | 0.98 ± 0.06 | [4] |
| Pyrazole Benzene Sulfonamide Derivative 4 | CDK2/cyclin A2 | 3.82 | [1] |
| Pyrazole Benzene Sulfonamide Derivative 7a | CDK2/cyclin A2 | 2.0 | [1] |
| Pyrazole Benzene Sulfonamide Derivative 7d | CDK2/cyclin A2 | 1.47 | [1] |
| Pyrazole Benzene Sulfonamide Derivative 9 | CDK2/cyclin A2 | 0.96 | [1] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | MCF-7 (Breast Cancer) | 1.88 ± 0.11 | [4] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | B16-F10 (Melanoma) | 2.12 ± 0.15 | [4] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic Cancer) | 61.7 ± 4.9 | [5] |
| 3,5-diphenyl-1H-pyrazole (L2) | MCF-7 (Breast Cancer) | 81.48 ± 0.89 | [5] |
| Pyrazole Derivative 5 | HepG2 (Liver Cancer) | 13.14 | [3] |
| Pyrazole Derivative 5 | MCF-7 (Breast Cancer) | 8.03 | [3] |
Antimicrobial Applications: A Scaffold for Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. The this compound scaffold has been successfully exploited to develop compounds with potent activity against a range of bacterial pathogens.[6][7]
Proposed Mechanism of Action: Inhibition of DNA Gyrase
While the exact mechanism of antimicrobial action for all derivatives is not fully elucidated, in silico and experimental studies suggest that some pyrazole derivatives may target bacterial DNA gyrase.[6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death. The pyrazole scaffold can potentially interact with the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of 1,3-diphenyl-1H-pyrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1 - 8 | [6] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 | [6] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Multidrug-resistant S. aureus | 1 - 32 | [6] |
| Pyrazole-triazole derived hydrazides | S. aureus, E. coli, P. aeruginosa | 2 - 8 | [6] |
| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | Acinetobacter baumannii | as low as 4 | [7] |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [8] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of the core scaffold and key biological assays are provided below to enable researchers to further explore the potential of this compound derivatives.
Synthesis of this compound
A general and widely used method for the synthesis of the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold is the Vilsmeier-Haack reaction followed by oxidation.[9]
Materials:
-
para-substituted acetophenone
-
phenylhydrazine hydrochloride
-
sodium acetate
-
anhydrous ethanol
-
N,N-dimethylformamide (DMF)
-
phosphoryl chloride (POCl3)
-
sodium hydroxide (NaOH)
-
acetone
-
sodium chlorite (NaClO2)
-
sulfamic acid (NH2SO3H)
-
ethyl acetate
-
ice
Procedure:
-
Hydrazone Formation: A mixture of the para-substituted acetophenone (1 eq), phenylhydrazine hydrochloride (1 eq), and sodium acetate (2 eq) in anhydrous ethanol is refluxed to form the corresponding 1-phenyl-2-(1-phenylethylidene)hydrazine.
-
Vilsmeier-Haack Cyclization: The crude hydrazone is dissolved in a cold mixture of DMF and POCl3. The reaction mixture is stirred at 50-60°C for several hours.
-
Work-up: The reaction mixture is poured into ice-cold water and neutralized with a saturated solution of sodium hydroxide. The resulting solid precipitate is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for purification.
-
Oxidation: The product from the previous step is dissolved in acetone. A solution of NaClO2 and NH2SO3H in water is added, and the mixture is stirred. After the reaction is complete, the acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
In Vitro CDK2 Kinase Assay Protocol
This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against CDK2/Cyclin A2 using a luminescence-based assay that measures ADP production.[1][10]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., Histone H1)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound solution (or DMSO for control).
-
Add the CDK2/Cyclin A2 enzyme diluted in kinase buffer.
-
Add the substrate and ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes).
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity (MTT) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][11]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Testing Protocol (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12][13][14]
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
These protocols provide a foundation for the synthesis and evaluation of novel compounds based on the this compound scaffold. Researchers are encouraged to adapt and optimize these methods based on their specific research goals and available resources. The versatility and proven biological activity of this scaffold make it a highly promising area for continued investigation in the pursuit of new and effective medicines.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. apec.org [apec.org]
- 14. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols: Development of Agrochemicals from 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a privileged scaffold in the development of modern agrochemicals, with commercial successes in fungicides, herbicides, and insecticides.[1] The versatile chemistry of the pyrazole nucleus allows for extensive structural modifications, leading to a diverse range of biological activities. This document provides detailed application notes and protocols for the development of novel agrochemicals derived from 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. While research on this specific scaffold is emerging, this guide leverages established methodologies from closely related pyrazole-based agrochemicals to provide a comprehensive framework for synthesis, bioassays, and understanding potential modes of action.
Synthesis of this compound and Derivatives
The synthesis of the target scaffold and its derivatives primarily involves a cyclocondensation reaction to form the pyrazole core, followed by functionalization of the carboxylic acid group.
Protocol 1: Synthesis of this compound
This protocol is based on the general principle of cyclocondensation of a β-diketone precursor with a hydrazine derivative.[2]
Materials:
-
Ethyl benzoylpyruvate (or a similar β-dicarbonyl precursor)
-
Phenylhydrazine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Cyclocondensation: Dissolve ethyl benzoylpyruvate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 2-3.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carboxamide Derivatives
This protocol outlines the conversion of the carboxylic acid to an amide, a common toxophore in many active pyrazole agrochemicals.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired amine (R-NH₂) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: Suspend this compound in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 1,3-diphenyl-1H-pyrazole-5-carboxamide derivative.
Synthetic workflow for pyrazole-5-carboxamides.
Potential Agrochemical Applications and Bioassays
Based on the known activities of other pyrazole carboxamides, derivatives of this compound are promising candidates for insecticides, fungicides, and herbicides.
Insecticidal Activity
Potential Mode of Action: Many pyrazole amide insecticides act as modulators of insect ryanodine receptors (RyRs), which are ligand-gated calcium channels crucial for muscle contraction.[3][4] Binding of the insecticide to the RyR leads to uncontrolled calcium release, resulting in paralysis and death of the insect.
Insecticidal mode of action via Ryanodine Receptor.
This protocol is adapted from methodologies used for evaluating pyrazole amide insecticides.[4]
Materials:
-
Synthesized 1,3-diphenyl-1H-pyrazole-5-carboxamide derivatives
-
Acetone and Triton X-100
-
Cabbage leaf discs
-
Third-instar larvae of Plutella xylostella
-
Petri dishes
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in acetone to create stock solutions. Prepare a series of dilutions in distilled water containing 0.1% Triton X-100.
-
Leaf-Dip Bioassay: Dip cabbage leaf discs (2 cm diameter) into the test solutions for 10 seconds.
-
Allow the leaf discs to air-dry.
-
Place one treated leaf disc into a petri dish lined with moistened filter paper.
-
Introduce 10 third-instar larvae of P. xylostella into each petri dish.
-
Seal the petri dishes and incubate at 25±1 °C with a 16:8 h (L:D) photoperiod.
-
Assess larval mortality after 48 and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the corrected mortality using Abbott's formula and determine the LC₅₀ value by probit analysis.
Table 1: Representative Insecticidal Activity Data
| Compound ID | R Group (Amide) | Target Pest | LC₅₀ (mg/L) |
| DPPC-01 | -NH-CH₂-C₆H₅ | Plutella xylostella | 5.2 |
| DPPC-02 | -NH-(4-Cl-C₆H₄) | Plutella xylostella | 1.8 |
| DPPC-03 | -NH-(4-CF₃-C₆H₄) | Plutella xylostella | 0.9 |
| Fipronil (Control) | N/A | Plutella xylostella | 0.5 |
Note: Data are representative and based on activities of structurally related pyrazole carboxamides for illustrative purposes.
Fungicidal Activity
Potential Mode of Action: A significant class of pyrazole carboxamide fungicides are Succinate Dehydrogenase Inhibitors (SDHIs). These compounds block the mitochondrial electron transport chain at Complex II, inhibiting ATP production and leading to fungal cell death.[5][6]
This protocol is a standard method for evaluating the efficacy of fungicides.[5]
Materials:
-
Synthesized 1,3-diphenyl-1H-pyrazole-5-carboxamide derivatives
-
Acetone
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Petri dishes
Procedure:
-
Preparation of Media: Dissolve the test compounds in acetone to achieve a stock concentration. Add the appropriate volume of the stock solution to molten PDA to obtain the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a 5 mm diameter mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubate the plates at 25±1 °C in the dark.
-
Data Collection: When the mycelial growth in the control plate (PDA with acetone only) reaches the edge of the plate, measure the diameter of the fungal colony on the treated plates.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) for each compound.
Table 2: Representative Fungicidal Activity Data
| Compound ID | R Group (Amide) | Fungal Pathogen | EC₅₀ (µg/mL) |
| DPPC-04 | -NH-(2-Cl-C₆H₄) | Rhizoctonia solani | 3.5 |
| DPPC-05 | -NH-(2-CF₃-C₆H₄) | Rhizoctonia solani | 1.2 |
| DPPC-06 | -NH-(2,4-diCl-C₆H₄) | Botrytis cinerea | 2.8 |
| Boscalid (Control) | N/A | Rhizoctonia solani | 0.8 |
Note: Data are representative and based on activities of structurally related pyrazole carboxamides for illustrative purposes.
Herbicidal Activity
Potential Mode of Action: Some pyrazole derivatives exhibit herbicidal activity by inhibiting key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS). Inhibition of these enzymes disrupts essential metabolic pathways, leading to plant death.
This protocol assesses the ability of a compound to prevent weed germination and growth.
Materials:
-
Synthesized 1,3-diphenyl-1H-pyrazole-5-carboxamide derivatives
-
Acetone and Tween-20
-
Pots filled with sterilized soil
-
Seeds of various weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
Procedure:
-
Planting: Sow seeds of the test weed species in pots filled with soil.
-
Treatment Application: Prepare test solutions of the compounds in a mixture of acetone and water with Tween-20 as a surfactant.
-
Apply the test solutions evenly to the soil surface of the pots using a sprayer.
-
Incubation: Place the pots in a greenhouse under controlled conditions (temperature, humidity, light).
-
Evaluation: After 14-21 days, visually assess the herbicidal effect by comparing the treated pots with untreated controls. Rate the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
-
Determine the GR₅₀ value (the application rate that causes a 50% reduction in plant growth).
Table 3: Representative Herbicidal Activity Data
| Compound ID | R Group (Amide) | Weed Species | GR₅₀ (g a.i./ha) |
| DPPC-07 | -NH-SO₂-CH₃ | Echinochloa crus-galli | 150 |
| DPPC-08 | -NH-Cyclopropyl | Amaranthus retroflexus | 120 |
| Atrazine (Control) | N/A | Amaranthus retroflexus | 100 |
Note: Data are representative and based on activities of structurally related pyrazole herbicides for illustrative purposes.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel agrochemicals. By leveraging established synthetic routes and bioassay protocols for related pyrazole carboxamides, researchers can efficiently explore the insecticidal, fungicidal, and herbicidal potential of its derivatives. The provided protocols and application notes serve as a comprehensive guide for initiating such a research program. Further investigation into the structure-activity relationships of this specific scaffold is warranted to unlock its full potential in crop protection.
References
- 1. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 964-42-1 [smolecule.com]
- 3. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of Advanced Materials Using Pyrazole Carboxylic Acid Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of advanced materials, specifically coordination polymers (CPs) and metal-organic frameworks (MOFs), utilizing pyrazole carboxylic acid precursors. The unique structural features of pyrazole carboxylic acids, including their N-heteroaromatic rings and carboxylic acid functional groups, make them versatile building blocks for creating materials with diverse and tunable properties. These materials are of significant interest for applications in catalysis, gas storage and separation, sensing, and drug delivery.
Overview of Pyrazole Carboxylic Acid Precursors in Advanced Materials Synthesis
Pyrazole carboxylic acids are a class of organic ligands that possess both a pyrazole ring and one or more carboxylic acid groups. This combination of functional groups allows them to coordinate with metal ions in various modes, leading to the formation of a wide array of multidimensional structures, including 1D chains, 2D layers, and 3D frameworks. The pyrazole ring itself can participate in coordination and provides a degree of rigidity and directionality to the resulting framework, while the carboxylic acid groups act as effective bridging units. The specific pyrazole carboxylic acid derivative used, along with the choice of metal ion and synthesis conditions, dictates the final topology, porosity, and functionality of the material.
Commonly employed pyrazole carboxylic acid precursors include:
-
3,5-Pyrazoledicarboxylic acid: A versatile and widely used ligand for the construction of MOFs due to its ability to form stable and ordered structures.
-
5-Hydroxy-1H-pyrazole-3-carboxylic acid: This precursor introduces an additional hydroxyl functional group, which can participate in hydrogen bonding and further influence the material's properties.
-
1H-Pyrazole-4-carboxylic acid: Utilized in the synthesis of porous MOFs for applications such as catalysis.
-
1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid: A ligand designed to enhance light absorption properties in the resulting coordination polymers.
Synthetic Methodologies
The synthesis of CPs and MOFs from pyrazole carboxylic acid precursors is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a solution of the metal salt and the pyrazole carboxylic acid ligand in a sealed vessel, allowing for the crystallization of the desired material under elevated temperature and pressure.
Solvothermal Synthesis
In this method, the reaction is carried out in an organic solvent or a mixture of solvents at temperatures above the solvent's boiling point. The choice of solvent can significantly influence the resulting crystal structure and morphology.
Hydrothermal Synthesis
Similar to the solvothermal method, hydrothermal synthesis employs water as the solvent. The pH of the reaction mixture can play a crucial role in determining the final structure of the coordination polymer.
Quantitative Data Summary
The following tables summarize key quantitative data from representative syntheses of advanced materials using pyrazole carboxylic acid precursors.
Table 1: Synthesis Conditions and Yields
| Compound/Material | Pyrazole Carboxylic Acid Precursor | Metal Salt | Solvent System | Temperature (°C) | Time (days) | Yield (%) | Reference |
| [Mn(hpcH)(H₂O)₂]·H₂O | 5-Hydroxy-1H-pyrazole-3-carboxylic acid | Mn(OAc)₂·4H₂O | H₂O/EtOH | 120 | 3 | - | |
| [Cd(hpcH)(DMF)(H₂O)] | 5-Hydroxy-1H-pyrazole-3-carboxylic acid | Cd(NO₃)₂·4H₂O | H₂O/DMF | 90 | 2 | - | |
| [Cu(hpcH₂)₂(H₂O)₂] | 5-Hydroxy-1H-pyrazole-3-carboxylic acid | CuCl₂·2H₂O | H₂O/EtOH | Room Temp. | 2 | - | |
| PCN-300 (Cu-MOF) | H₄TPPP* | Cu(NO₃)₂·6H₂O | DMF/MeOH/HCl | - | - | - | |
| Al-3.5-PDA (MOF-303) | 3,5-Pyrazoledicarboxylic acid | Aluminum salt | - | - | - | - |
*H₄TPPP is a porphyrin-based ligand containing pyrazole functionalities.
Table 2: Performance Metrics
| Compound/Material | Application | Key Performance Metric | Value | Reference |
| [Cd(hpcH)(DMF)(H₂O)] | Photocatalysis (Methylene Blue Degradation) | Degradation Efficiency | 96.7% in 90 min | |
| Al-pda MOF | VOC Adsorption (Formaldehyde) | Single-Pass Adsorption Efficiency | 89% (initial) | |
| Ni-MOF | Proton Conductivity | Conductivity at 95% RH, 85 °C | 1.95 x 10⁻³ S/cm | |
| Co-MOF | Proton Conductivity | Conductivity at 95% RH, 85 °C | 5.80 x 10⁻⁴ S/cm |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of [Cd(hpcH)(DMF)(H₂O)]
This protocol details the synthesis of a cadmium-based coordination polymer with photocatalytic properties.
Materials:
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
5-Hydroxy-1H-pyrazole-3-carboxylic acid (hpcH₃)
-
Deionized water (H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.0308 g (0.1 mmol) of Cd(NO₃)₂·4H₂O in 3 mL of H₂O.
-
In a separate vial, dissolve 0.0064 g (0.05 mmol) of hpcH₃ in 1.6 mL of DMF.
-
Combine the two solutions in the Teflon liner of a 25 mL autoclave.
-
Seal the autoclave and heat it in an oven at 90 °C for 2 days.
-
After 2 days, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water and then with ethanol.
-
Dry the crystals in air.
Protocol 2: Synthesis of 3,5-Pyrazoledicarboxylic Acid
This protocol describes the synthesis of the 3,5-pyrazoledicarboxylic acid ligand from 3,5-dimethyl-1H-pyrazole.
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70 °C.
-
Slowly add 517 g (3.271 mol) of potassium permanganate to the hot solution, ensuring the temperature does not exceed 90 °C.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with water.
-
Acidify the filtrate with aqueous HCl to a pH of 2.
-
Allow the solution to stand overnight to allow for precipitation.
-
Filter the precipitate and wash it with water.
-
The resulting white crystals are 1H-Pyrazole-3,5-dicarboxylic acid. Yield: 41.75 g (33%).
Character
Troubleshooting & Optimization
common side reactions in pyrazole synthesis and their avoidance
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during pyrazole synthesis and strategies for their avoidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
Issue 1: Formation of Regioisomers in Knorr Pyrazole Synthesis
Q1: I am getting a mixture of two isomeric pyrazoles when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Why is this happening and how can I control the regioselectivity?
A1: The formation of a regioisomeric mixture is the most common side reaction in the Knorr pyrazole synthesis when using unsymmetrical starting materials.[1] This occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different hydrazone intermediates that then cyclize to form the respective pyrazole regioisomers.[2]
Several factors influence the regioselectivity of this reaction:
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group over the other.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic and can control the reaction pathway. Acidic conditions often favor the formation of one isomer, while basic conditions may favor the other.[2]
-
Solvent: The choice of solvent can have a profound effect on the ratio of the formed regioisomers.[2] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[3]
Troubleshooting Workflow for Regioisomer Formation
Caption: A logical workflow for troubleshooting the formation of regioisomers in Knorr pyrazole synthesis.
Issue 2: N-Alkylation of Pyrazoles Resulting in Isomeric Mixtures
Q2: When I try to N-alkylate my unsymmetrical pyrazole, I get a mixture of N1 and N2 alkylated products. How can I achieve regioselective N-alkylation?
A2: Similar to the Knorr synthesis, the N-alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 regioisomers. The outcome is determined by a delicate balance of steric and electronic factors of the pyrazole substituents, the nature of the alkylating agent, the base used, and the solvent.
To control the regioselectivity, consider the following strategies:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. Introducing a bulky substituent at the C3 or C5 position can effectively direct the alkylation to the desired nitrogen.
-
Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) often favors N1-alkylation. In contrast, different bases like potassium carbonate (K2CO3) may lead to different isomer ratios.
-
Specialized Reagents: Employing sterically demanding alkylating agents can enhance selectivity.
Issue 3: Low Reaction Yield
Q3: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A3: Low yields in pyrazole synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Increasing the reaction temperature or using microwave-assisted synthesis can also drive the reaction to completion.[4]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and reduce the yield. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Experiment with different conditions to find the optimal parameters for your specific substrates.
-
Side Reactions: The formation of byproducts, such as pyrazolones when using β-ketoesters, can lower the yield of the desired pyrazole.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting and improving low yields in pyrazole synthesis.
Issue 4: Formation of Colored Impurities
Q4: My reaction mixture turns dark, and I have difficulty purifying the final product. What causes the color formation and how can I remove it?
A4: The formation of colored impurities is a common issue, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the decomposition of the hydrazine starting material or oxidation of intermediates.[1][4] To mitigate this:
-
Use a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification: Colored impurities can often be removed by treating the crude product with activated charcoal during recrystallization.[5] Column chromatography is also an effective method for removing these impurities.
Data Presentation: Regioselectivity in Pyrazole Synthesis
The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis under various conditions.
Table 1: Regioselectivity in Knorr Pyrazole Synthesis with Unsymmetrical 1,3-Diketones
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 43:57 | [6] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [3] |
| Ethyl Benzoylacetate | Methylhydrazine | Ethanol | Mixture of Isomers | [7] |
| Ethyl Benzoylacetate | Methylhydrazine | HFIP | Highly Selective for one isomer | [3] |
Regioisomer A: N-substituted nitrogen adjacent to the phenyl group. Regioisomer B: N-substituted nitrogen adjacent to the methyl/ester group.
Table 2: Regioselectivity in N-Alkylation of 3-Substituted Pyrazoles
| Pyrazole | Alkylating Agent | Base | Solvent | Regioisomer Ratio (N1:N2) | Reference |
| 3-Methylpyrazole | Methyl Iodide | K2CO3 | Acetonitrile | Mixture | [8] |
| 3-Methylpyrazole | Methyl Iodide | NaH | THF | Selective for N1 | [2] |
| 3-Phenylpyrazole | Ethyl Acrylate | None | None | >99.9:1 | [9][10][11] |
| 3-Arylpyrazoles | α-Halomethylsilanes | Cs2CO3 | DMSO | 92:8 to >99:1 | [9][12] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[13]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.
Protocol 2: N1-Selective Alkylation of a 3-Substituted Pyrazole
This protocol provides a general procedure for the N1-selective alkylation of a pyrazole using sodium hydride as the base.
Materials:
-
3-Substituted pyrazole (e.g., 3-methylpyrazole) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Alkylating agent (e.g., methyl iodide) (1.05 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole.
-
Add anhydrous THF to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for separating a mixture of two pyrazole regioisomers.[13]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for flash chromatography)
-
Solvents for TLC screening and elution (e.g., hexane, ethyl acetate)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate. Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that provides good separation between the two regioisomer spots (a significant difference in Rf values).
-
Column Preparation: Prepare a flash chromatography column with silica gel, wet-packing with the chosen non-polar solvent from the TLC analysis.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the less polar solvent, gradually increasing the polarity by adding the more polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing each pure regioisomer.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the separated products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies and improving yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound and related pyrazole derivatives.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound, typically performed via a Knorr-type pyrazole synthesis, can stem from several factors. Here are the primary areas to investigate:
-
Reagent Quality and Stoichiometry:
-
Hydrazine Impurity: Phenylhydrazine can degrade over time. Use freshly distilled or high-purity phenylhydrazine for best results.
-
Dicarbonyl Precursor: The stability of the 1,3-dicarbonyl precursor (e.g., an ester of benzoylpyruvic acid) is crucial. Ensure it is pure and free from decomposition products.
-
Stoichiometry: While a 1:1 molar ratio of the dicarbonyl compound to phenylhydrazine is theoretically required, a slight excess of the hydrazine derivative can sometimes drive the reaction to completion. However, a large excess can complicate purification.[1]
-
-
Reaction Conditions:
-
Catalyst: The reaction is typically acid-catalyzed.[2][3] Glacial acetic acid is commonly used.[4] Ensure the catalyst is not omitted and is of appropriate concentration. Insufficient acid can lead to a slow reaction, while excessive acid can cause unwanted side reactions.
-
Temperature: The reaction often requires heating.[2][4] An optimal temperature must be maintained. If the temperature is too low, the reaction may be incomplete. If it's too high, it could lead to the degradation of reactants or products.
-
Solvent: The choice of solvent is critical. Alcohols like ethanol or propanol are common.[2][4] The solvent should be anhydrous, as water can interfere with the condensation steps.
-
-
Workup and Purification:
-
Product Precipitation: The product may need to be precipitated from the reaction mixture, often by adding water.[4] Inefficient precipitation will lead to loss of product. Cooling the mixture can improve precipitation.
-
Recrystallization: Significant product loss can occur during recrystallization if an inappropriate solvent or an excessive volume of solvent is used. Perform small-scale solvent screening to find the optimal system for purification.
-
Question: I am observing significant side product formation. What are these impurities and how can I minimize them?
Answer: The primary side products in this synthesis are often isomeric pyrazoles, especially if the 1,3-dicarbonyl starting material is unsymmetrical. The initial reaction of the hydrazine can occur at either of the two carbonyl groups, potentially leading to two different hydrazone intermediates and, consequently, two regioisomeric pyrazole products.[2]
-
Minimizing Isomers:
-
Control Reaction Conditions: The regioselectivity of the initial nucleophilic attack by the hydrazine can be influenced by pH and temperature. Experiment with slight variations in the amount of acid catalyst and reaction temperature to favor the formation of the desired isomer.[5]
-
Purification: If isomer formation is unavoidable, careful purification by column chromatography or fractional crystallization is necessary to isolate the desired this compound.
-
-
Other Impurities:
-
Incomplete Cyclization: The intermediate hydrazone may fail to cyclize completely, remaining as an impurity. Ensuring adequate reaction time and temperature can help drive the cyclization to completion.
-
Hydrolysis of Ester: If starting with an ester of the carboxylic acid, premature hydrolysis under harsh acidic conditions can occur. It's often preferable to perform the hydrolysis in a separate, controlled step after the pyrazole ring has been formed.
-
Question: The reaction seems to have stalled or is proceeding very slowly. What steps should I take?
Answer: A stalled reaction is often due to issues with activation energy or catalyst efficacy.
-
Check the Catalyst: Ensure that the acid catalyst (e.g., glacial acetic acid) was added. If the reaction is still slow, a very small, incremental addition of the catalyst might be beneficial.
-
Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Monitor by TLC: Use TLC to confirm if the starting materials are being consumed.[4] If there is no change over an extended period, it may indicate a more fundamental problem with one of the reagents.
-
Reagent Viability: If possible, verify the purity and reactivity of the starting materials, particularly the phenylhydrazine.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes how key experimental parameters can be adjusted to optimize the yield of pyrazole synthesis, based on general principles.
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Expected Outcome | Rationale |
| Catalyst | None | 3-5 drops Glacial Acetic Acid | Increased Yield | Acid catalysis is crucial for both the initial hydrazone formation and the subsequent intramolecular cyclization and dehydration steps.[2][5] |
| Solvent | Aqueous Ethanol | Anhydrous Ethanol or 1-Propanol | Improved Purity & Yield | Water can interfere with the condensation reaction. Anhydrous polar protic solvents facilitate the reaction while minimizing side reactions.[4] |
| Temperature | Room Temperature | 100°C (Reflux) | Faster Reaction & Higher Yield | The cyclization and dehydration steps require sufficient thermal energy to overcome the activation barrier, driving the reaction to completion.[2][4] |
| Phenylhydrazine | Old Stock | Freshly Distilled | Higher Yield & Fewer Impurities | Phenylhydrazine can oxidize and degrade upon storage, leading to lower reactivity and the introduction of impurities. |
Experimental Protocols
Protocol: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
This protocol details the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the target carboxylic acid. The primary method is the Knorr pyrazole synthesis.[2][4]
Materials:
-
Ethyl benzoylpyruvate (1,3-dicarbonyl compound)
-
Phenylhydrazine
-
Anhydrous Ethanol (or 1-Propanol)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylpyruvate (1.0 equivalent) and anhydrous ethanol.
-
Reagent Addition: While stirring, add phenylhydrazine (1.0 - 1.1 equivalents) to the mixture.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the flask.[4]
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC, typically with a mobile phase like 30% ethyl acetate/70% hexane, checking for the consumption of the starting ketoester.[4] The reaction is often complete within 1-3 hours.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Precipitation: Add cold water to the concentrated residue to precipitate the crude product.[4] Stir for 30 minutes in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[2] Wash the collected solid with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (crude or purified)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Hydrochloric Acid (HCl) solution
Procedure:
-
Saponification: Dissolve the pyrazole ester in ethanol and add an aqueous solution of NaOH (1.5-2.0 equivalents).
-
Heating: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester spot by TLC.
-
Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with cold dilute HCl until the pH is approximately 2-3. The carboxylic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry. Recrystallize from an appropriate solvent if necessary.
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the general reaction pathway.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazole carboxylic acids?
The primary methods for purifying pyrazole carboxylic acids are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the specific pyrazole carboxylic acid derivative.
Q2: What are the typical impurities found in crude pyrazole carboxylic acid samples?
Common impurities include unreacted starting materials (e.g., hydrazines, dicarbonyl compounds), regioisomers formed during synthesis, and colored byproducts resulting from side reactions or degradation of reagents.[1] Incomplete cyclization can also lead to pyrazoline intermediates as impurities.[1]
Q3: How can I assess the purity of my pyrazole carboxylic acid sample?
Purity is typically assessed using a combination of techniques. Thin-layer chromatography (TLC) provides a quick qualitative check for the presence of multiple components. High-performance liquid chromatography (HPLC) is a quantitative method to determine purity, often using a reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid.[2][3][4][5] Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural confirmation and identification of any impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid pyrazole carboxylic acids. However, several challenges can arise.
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point.[6][7]
-
Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated at a temperature above the melting point. High impurity levels can also lower the melting point of the crude product, contributing to this issue.[6][7]
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.[6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Using an insulated container can facilitate gradual cooling.[6]
-
Change Solvent System: Select a solvent with a lower boiling point or use a different solvent/anti-solvent combination.[6]
-
Seed Crystals: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[6]
-
Problem 2: Low recovery yield after recrystallization.
A low yield can be frustrating and is often due to suboptimal solvent selection or procedural errors.[6]
-
Cause: The compound has high solubility in the cold solvent, too much solvent was used, or the solution was not cooled sufficiently.
-
Solutions:
-
Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[6]
-
Thorough Cooling: Ensure the solution is adequately cooled, for example in an ice bath, to maximize precipitation.[6]
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold.
-
Problem 3: Colored impurities persist in the crystals.
Colored impurities can be aesthetically undesirable and may indicate the presence of unwanted byproducts.
-
Cause: Highly colored byproducts from the synthesis, often arising from the hydrazine starting material.[8]
-
Solutions:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that it can also adsorb some of the desired product, potentially reducing the yield.[6]
-
Column Chromatography: If recrystallization with charcoal treatment is ineffective, column chromatography may be necessary to remove the colored impurities.
-
Problem 4: No crystals form upon cooling.
-
Cause: The solution is not supersaturated, either because too much solvent was used or the concentration of the compound is too low.
-
Solutions:
-
Concentrate the Solution: Gently boil off some of the solvent to increase the concentration of the pyrazole carboxylic acid.[6]
-
Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[6]
-
Add a Seed Crystal: Introduce a small crystal of the pure compound.[6]
-
Purification Method Selection and Solvent Systems
The choice of purification method and solvent is critical for success. The following tables provide a general guide.
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Scalable, cost-effective, can yield very pure material. | Can have yield losses, "oiling out" can be an issue. | Purifying large quantities of solid compounds with moderate to high purity. |
| Acid-Base Extraction | Excellent for separating acidic compounds from neutral or basic impurities. | Requires multiple steps, use of acids and bases. | Removing non-acidic impurities from the crude product. |
| Column Chromatography | Can separate compounds with very similar properties, including regioisomers. | Can be time-consuming, requires larger volumes of solvent, may have lower recovery. | Isolating pure compounds from complex mixtures or when other methods fail. |
| Solvent/Solvent System | Polarity | Common Use in Recrystallization |
| Ethanol, Methanol | High | Good "good" solvents for many polar pyrazole derivatives. Often used in mixed systems with water.[6] |
| Water | High | Can be used as an anti-solvent with more polar organic solvents like ethanol or methanol.[6] |
| Acetone | Medium-High | A versatile solvent for a range of pyrazole carboxylic acids. |
| Ethyl Acetate | Medium | Good for less polar derivatives. |
| Hexane/Ethyl Acetate | Low/Medium | A common mixed-solvent system for compounds with intermediate polarity.[6] |
| Hexane/Acetone | Low/Medium | Another useful mixed-solvent system.[6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid is completely dissolved. Add a small amount of additional solvent if necessary to achieve full dissolution.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture containing the pyrazole carboxylic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently. The pyrazole carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.[9]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Back-Washing (Optional): To remove any residual neutral organic compounds from the aqueous layer, wash it with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) until the pyrazole carboxylic acid precipitates out of the solution.[9]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Protocol 3: Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for the purification of pyrazole carboxylic acids.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity of the mobile phase is optimized using TLC to achieve good separation. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing.[10]
-
Packing the Column: The silica gel is packed into a column as a slurry in the initial mobile phase.
-
Loading the Sample: The crude sample is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica-adsorbed sample is added to the top of the column.
-
Elution: The mobile phase is passed through the column, and fractions are collected. The composition of the mobile phase can be kept constant (isocratic elution) or the polarity can be gradually increased (gradient elution).
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified pyrazole carboxylic acid.
Visualizations
References
- 1. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ijcpa.in [ijcpa.in]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
troubleshooting guide for the synthesis of substituted pyrazoles
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to our technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of substituted pyrazoles in a user-friendly question-and-answer format.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in pyrazole synthesis, most commonly in the Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, which reduce the yield and complicate purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature: For many condensation reactions, heating is necessary.[3] Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the starting materials are fully consumed.[1][3]
-
Solvent: The choice of solvent is critical.[2] For instance, aprotic dipolar solvents like DMF may provide better results than ethanol when using aryl hydrazines.[2]
-
pH: The acidity or basicity of the reaction medium can be crucial. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often employed.[3] In some cases, the addition of a mild base like sodium acetate may be beneficial, especially when using hydrazine salts.[1]
-
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Exploit Steric and Electronic Effects:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered site.[2]
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon.[4]
-
-
Modify Reaction Conditions:
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to solvents like ethanol.[5]
-
pH Control: The pH of the reaction can influence the outcome. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
-
Alternative Synthetic Strategies:
Q3: My reaction mixture has turned dark, and I'm having trouble purifying the product. What should I do?
A3: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
Purification and Decolorization Strategies:
-
Neutralization: If the reaction mixture is acidic, it may promote the formation of colored byproducts.[1] Adding a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Charcoal Treatment: Adding activated charcoal to the crude product solution and then filtering it can help remove some of these colored impurities.[1]
-
Recrystallization: This is an effective method for purification.[1] If the product crashes out of solution too quickly during cooling, try increasing the volume of the "good" solvent (in which the compound is more soluble) in the hot solution.[1]
-
Column Chromatography: If recrystallization is ineffective or if you have a mixture of regioisomers, column chromatography on silica gel is a common purification method.[1] A thorough screening of solvent systems using TLC is recommended to find an eluent that provides the best separation.[2]
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. Dissolving the crude product in an organic solvent and washing with an aqueous acid solution can extract the pyrazole into the aqueous layer, leaving non-basic impurities behind. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine.
| Solvent | Ratio of 5-furyl-3-CF₃ to 3-furyl-5-CF₃ Isomer | Reference |
| Ethanol (EtOH) | Low regioselectivity | |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | [5] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | up to 99:1 | [5] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a fluorinated alcohol).[1][6]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction Conditions:
-
Work-up:
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Caption: Decision tree for optimizing regioselectivity in pyrazole synthesis.
References
optimization of reaction conditions for pyrazole-5-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazole-5-carboxylic acid.
Troubleshooting Guide
Low yields, incomplete reactions, and the formation of impurities are common challenges in the synthesis of pyrazole-5-carboxylic acid. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion.[1][2] 2. Suboptimal Temperature: The reaction temperature may be too low for the condensation to occur efficiently.[1] 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials. 4. Degraded Reagents: Hydrazine derivatives can degrade over time, reducing their reactivity.[3] 5. Side Reactions: Formation of byproducts such as pyrazolines or regioisomers can reduce the yield of the desired product.[1][2] | 1. Increase Reaction Time & Monitor: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] 2. Increase Temperature: Consider heating the reaction mixture to reflux. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[1] 3. Optimize Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the hydrazine derivative to drive the reaction to completion.[3] 4. Use Fresh Reagents: Ensure the purity of starting materials. It is recommended to use freshly opened or purified hydrazine derivatives.[3] 5. Optimize Conditions for Selectivity: Adjust reaction conditions (e.g., solvent, catalyst) to favor the formation of the desired pyrazole. In some cases, a subsequent oxidation step may be necessary to convert pyrazoline intermediates to the pyrazole product.[2] |
| Formation of Regioisomers | 1. Unsymmetrical 1,3-Dicarbonyl Compound: The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[3] 2. Substituted Hydrazine: The use of a substituted hydrazine can also lead to the formation of two different pyrazole products.[3] | 1. Control Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. 2. Choice of Catalyst: The use of specific acid or base catalysts can influence the regioselectivity of the reaction. 3. Purification: If a mixture of regioisomers is formed, they can often be separated by column chromatography or recrystallization. |
| Product Precipitation Issues | 1. Supersaturation: The product may be too soluble in the reaction solvent, even at low temperatures. 2. Insufficient Concentration: The product concentration may be too low for precipitation to occur. | 1. Solvent Evaporation: Partially evaporate the solvent to increase the product concentration. 2. Addition of an Anti-Solvent: Add a solvent in which the product is insoluble to induce precipitation. 3. Cooling: Cool the solution in an ice bath or refrigerator to decrease solubility. |
| Discoloration of Reaction Mixture | 1. Hydrazine Impurities: Phenylhydrazine derivatives, in particular, can contain colored impurities or degrade to form them.[2][3] 2. Acid-Promoted Byproducts: An acidic reaction medium can sometimes promote the formation of colored byproducts.[3] | 1. Purify Hydrazine: Purify the hydrazine derivative before use, for example, by distillation. 2. Use of a Mild Base: The addition of a mild base, such as sodium acetate, can help to neutralize any excess acid and lead to a cleaner reaction.[3] 3. Charcoal Treatment: Adding activated charcoal to the reaction mixture before filtration can help to remove some colored impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing pyrazole-5-carboxylic acids?
A1: The Knorr pyrazole synthesis is one of the most widely used and versatile methods.[4][5][6] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester.[5][7] The resulting pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid.
Q2: How can I improve the yield of my Knorr pyrazole synthesis?
A2: To improve the yield, you can try several optimization strategies. Increasing the reaction temperature, for instance by refluxing the mixture, can accelerate the reaction.[1] Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[8][9] Additionally, using a slight excess of the hydrazine reagent and ensuring the purity of your starting materials can have a positive impact on the yield.[3]
Q3: I've obtained a pyrazoline instead of a pyrazole. What should I do?
A3: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is a common occurrence, especially when using α,β-unsaturated ketones or aldehydes as starting materials.[2] To obtain the desired aromatic pyrazole, a subsequent oxidation step is required.[2] This can often be achieved by refluxing the pyrazoline with a mild oxidizing agent, using bromine in a suitable solvent, or by heating in glacial acetic acid.[2]
Q4: How do I purify the final pyrazole-5-carboxylic acid product?
A4: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2] If the product is obtained as a precipitate after acidification, it can be collected by vacuum filtration and washed with cold water to remove inorganic salts.[10] If significant impurities are present, column chromatography on silica gel may be necessary.[10]
Q5: What are some common side reactions to be aware of?
A5: Besides the formation of regioisomers and pyrazolines, other side reactions can occur. For example, with unsymmetrical dicarbonyls, the initial condensation can happen at the wrong carbonyl group, leading to an undesired constitutional isomer. Incomplete cyclization can also be an issue, resulting in hydrazone intermediates. Careful monitoring of the reaction by TLC or LC-MS is crucial to identify and minimize these side products.[1][3]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for Pyrazole Synthesis
| Method | Temperature | Reaction Time | Power | Yield Range |
| Conventional Heating | 75°C | 2 hours | N/A | 72 - 90% |
| MAOS | 60°C | 5 minutes | 50 W | 91 - 98% |
Data adapted from a comparative study on the synthesis of phenyl-1H-pyrazoles.[8][9]
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for the Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde to Carboxylic Acid
| Method | Temperature | Reaction Time | Power | Yield Range |
| Conventional Heating | 80°C | 1 hour | N/A | 48 - 85% |
| MAOS | 80°C | 2 minutes | 150 W | 62 - 92% |
Data adapted from a comparative study on the synthesis of phenyl-1H-pyrazole-4-carboxylic acids.[8][9]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate via Knorr Cyclization
Materials:
-
Phenylhydrazine (1.0 eq)
-
Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add ethyl 2,4-dioxovalerate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically within 2-6 hours), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ethyl 1-phenyl-1H-pyrazole-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl Pyrazole-5-carboxylate to Pyrazole-5-carboxylic Acid
Materials:
-
Ethyl pyrazole-5-carboxylate (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 ratio)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl pyrazole-5-carboxylate in a mixture of THF and water.
-
Add LiOH or NaOH to the solution and stir vigorously at room temperature or with gentle heating (40-50°C).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid.
Visualizations
Caption: Knorr Pyrazole Synthesis Pathway
Caption: General Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
identification and characterization of byproducts in pyrazole synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, with a focus on the identification and characterization of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazole synthesis?
A1: The most prevalent byproducts in pyrazole synthesis, particularly in the widely used Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, include:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the initial reaction can occur at two different sites, leading to the formation of two or more isomeric pyrazole products. These can be challenging to separate due to their similar physical properties.[1][2][3]
-
Pyrazoline Intermediates: Incomplete cyclization or a lack of complete aromatization during the reaction can result in the formation of pyrazoline byproducts.[1][3]
-
Colored Impurities: The reaction mixture often develops a yellow or red color, which is typically attributed to side reactions involving the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3][4][5]
-
Hydrazones: In some instances, the reaction may stall after the initial condensation, leading to the isolation of hydrazone intermediates.[6]
Q2: Why is the yield of my pyrazole synthesis consistently low?
A2: Low yields in pyrazole synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to ensure all starting materials are consumed.[4][7]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of catalyst can significantly impact the yield. For many condensation reactions, heating is necessary, and microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7]
-
Starting Material Purity: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can lead to undesired side reactions.[4] Hydrazine derivatives, in particular, can degrade over time.
-
Byproduct Formation: The formation of the byproducts mentioned in Q1 can significantly reduce the yield of the desired pyrazole.[7]
Q3: How can I minimize the formation of regioisomers?
A3: Controlling regioselectivity is a key challenge in the synthesis of certain pyrazoles. Here are some strategies to influence the formation of the desired regioisomer:
-
Solvent Choice: The use of aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) has been shown to provide better regioselectivity compared to commonly used protic solvents like ethanol.[2]
-
Reaction Temperature: Temperature can play a role in the kinetic versus thermodynamic control of the reaction, thereby influencing the regioisomeric ratio.
-
pH Control: The pH of the reaction medium can affect the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound, thus influencing the site of initial attack.[8]
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine will strongly direct the regioselectivity.[8]
Troubleshooting Guides
Issue 1: My final product is a mixture of regioisomers that are difficult to separate.
-
Symptoms:
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Experiment with different solvents (e.g., DMAc) and temperatures to favor the formation of one regioisomer.[2]
-
Chromatographic Separation: If regioisomer formation is unavoidable, meticulous column chromatography is often required. The use of high-performance liquid chromatography (HPLC) can be effective for separating isomers.[9]
-
Recrystallization: In some cases, fractional crystallization can be used to enrich one of the isomers.
-
Issue 2: The reaction mixture has turned a dark red/brown color, and the crude product is difficult to purify.
-
Symptoms:
-
Troubleshooting Steps:
-
Use Fresh Hydrazine: Ensure the hydrazine reagent is of high purity and has not degraded. Consider purifying the hydrazine before use.[4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that lead to colored impurities.
-
Base Addition: If using a hydrazine salt (e.g., hydrochloride), adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[4]
-
Purification: Treatment of the crude product with activated carbon can help remove some colored impurities. Recrystallization is also an effective purification method.[4]
-
Quantitative Data on Byproduct Formation
The following table summarizes the influence of reaction conditions on the regioselectivity of pyrazole synthesis.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature | Regioisomeric Ratio (Major:Minor) | Reference |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide (DMAc) | Room Temperature | >98:2 | [2] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol | Room Temperature | Equimolar mixture | [2] |
| Acetylenic Ketone | Phenylhydrazine | Ethanol | Not Specified | 3:2 | [10] |
Experimental Protocols
Protocol 1: Identification of Regioisomers using 2D NMR Spectroscopy
-
Sample Preparation: Dissolve the purified mixture of pyrazole regioisomers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
¹H NMR Analysis: Acquire a standard one-dimensional ¹H NMR spectrum to identify the proton signals of both isomers.
-
2D NOESY/ROESY Analysis: Perform a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. This will show through-space correlations between protons that are in close proximity. For a substituted pyrazole, a correlation between the N-substituent and a specific substituent at either the C3 or C5 position can definitively identify the regioisomer.[11]
-
2D HMBC Analysis: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can also be used. This will show correlations between protons and carbons that are two or three bonds away, helping to establish the connectivity of the pyrazole ring and its substituents.[12]
-
Data Analysis: Analyze the cross-peaks in the 2D spectra to assign the structures of the individual regioisomers.
Protocol 2: Analysis of Byproducts by LC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
HPLC Separation:
-
Column: Use a reverse-phase C18 column.[13]
-
Mobile Phase: A common mobile phase is a gradient of water and acetonitrile, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.[9][13]
-
Detection: Use a UV detector set to a wavelength where the pyrazole core absorbs (e.g., 254 nm).[14]
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis: Monitor the total ion chromatogram (TIC) to see all charged species. Extract the ion chromatograms (EIC) for the expected mass-to-charge ratio (m/z) of the desired product and any potential byproducts (e.g., pyrazolines, hydrazones).
-
-
Data Interpretation: Correlate the peaks in the UV chromatogram with the mass spectra to identify the components of the reaction mixture. The mass spectra will provide the molecular weight of each component, aiding in the identification of byproducts.
Visualizations
Caption: Experimental workflow for pyrazole synthesis, byproduct identification, and purification.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ijcpa.in [ijcpa.in]
- 14. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Stability Challenges of Pyrazole Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during biological assays.
Frequently Asked Questions (FAQs)
Solubility and Precipitation
Q1: My pyrazole derivative precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I prevent it?
A1: This is a common issue known as "crashing out" and typically occurs when a compound's concentration exceeds its thermodynamic solubility in the final aqueous solution. The high concentration of the compound in the DMSO stock solution experiences a solvent shift upon rapid dilution into the aqueous buffer, leading to precipitation.
Troubleshooting Steps:
-
Determine Kinetic Solubility: First, determine the kinetic solubility of your compound in the specific assay buffer. This will give you an estimate of the maximum concentration you can achieve without immediate precipitation.
-
Optimize Dilution Protocol:
-
Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound.[1][2]
-
Instead of a single large dilution, perform serial dilutions.
-
Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations.[1]
-
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay, as higher concentrations can be toxic to cells and may also influence compound solubility.[1]
-
Consider Formulation Strategies: If the intrinsic solubility is too low, consider using formulation aids such as cyclodextrins or preparing a lipid-based formulation, though this may impact the interpretation of your assay results.[3]
Q2: I observe a precipitate forming in my cell culture plate after several hours of incubation. What could be the cause?
A2: Delayed precipitation can be due to several factors:
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH shifts in the cell culture medium due to cellular metabolism can decrease the solubility of your compound over time.[2][4]
-
Compound Instability: The parent compound may be degrading into less soluble byproducts.[2]
-
Interaction with Media Components: The compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed compound precipitation.
Chemical and Metabolic Stability
Q3: How can I determine if my pyrazole derivative is degrading in the assay medium?
A3: You can perform a forced degradation study to assess the intrinsic stability of your compound and identify potential degradation products.[5] This involves subjecting the compound to a variety of stress conditions.
Key Stress Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Elevated temperature (e.g., 70°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.[6][7][8]
The samples are then analyzed by a stability-indicating HPLC method (typically reverse-phase with UV or MS detection) to quantify the remaining parent compound and detect any degradation products.[9]
Q4: My pyrazole derivative has poor metabolic stability in liver microsome assays. What are the common metabolic pathways for pyrazoles?
A4: The pyrazole ring itself is generally considered to be metabolically stable.[10] However, the substituents on the pyrazole ring are often susceptible to metabolism by cytochrome P450 (CYP) enzymes.
Common Metabolic Pathways:
-
Oxidation: Hydroxylation of alkyl or aryl substituents is a common metabolic route.
-
N-dealkylation: If an alkyl group is attached to a nitrogen atom of the pyrazole ring, it can be removed.
-
Glucuronidation: Phenolic hydroxyl groups or other suitable functional groups introduced during Phase I metabolism can be conjugated with glucuronic acid.[10]
Troubleshooting Strategy for Poor Metabolic Stability:
Caption: Logic for addressing poor metabolic stability.
Tautomerism and Photostability
Q5: Can tautomerism of my pyrazole derivative affect my assay results?
A5: Yes, tautomerism can significantly impact your results. Unsubstituted or monosubstituted pyrazoles can exist in different tautomeric forms, which can have different biological activities and physicochemical properties, including solubility and stability.[10][11] The equilibrium between tautomers can be influenced by the solvent, pH, and temperature of the assay medium.[11] It is crucial to be aware of the potential for tautomerism and to characterize which tautomer is the active species if possible. In some cases, tautomerization is required for the compound to bind to its target.[12]
Q6: My compound's activity varies depending on the ambient light in the lab. Could it be due to photodegradation?
A6: Yes, some pyrazole derivatives can be susceptible to photodegradation. It is important to perform photostability testing according to ICH Q1B guidelines to assess the light sensitivity of your compound.[6][7][8] This involves exposing the compound in a chemically inert, transparent container to a defined light source and quantifying the amount of degradation over time. If your compound is found to be photolabile, all experimental manipulations should be carried out under light-protected conditions (e.g., using amber vials, covering plates with foil).
Quantitative Data Summary
The stability of pyrazole derivatives can be highly variable and is dependent on the specific substituents on the pyrazole core. Below are examples of stability data for celecoxib, a well-known pyrazole-containing drug.
Table 1: Aqueous Stability of Celecoxib under Forced Degradation Conditions
| Condition | Time (h) | Temperature | % Celecoxib Remaining | Reference |
| Acidic (pH 1.14) | 817 | 40°C | No degradation | [13] |
| Alkaline | 817 | 40°C | Significant degradation | [13] |
| Oxidative (H₂O₂) | 817 | 23°C | ~22% degradation | [13] |
Table 2: Solubility of Celecoxib at Different pH Values
| pH | Solubility (µg/mL) | Reference |
| 7.6 | 6 | [14] |
| 9.05 | 11 | [14] |
| 10.9 | 48 | [14] |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a pyrazole derivative in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing the aqueous assay buffer (e.g., 98 µL of PBS, pH 7.4).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Analysis: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[15][16]
Protocol 2: Photostability Testing (as per ICH Q1B)
This protocol outlines the basic procedure for assessing the photostability of a pyrazole derivative.
-
Sample Preparation: Prepare solutions of the test compound in a chemically inert and transparent container. A solid sample of the compound should also be tested.
-
Control Sample: Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]
-
Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the extent of degradation. Compare the results to the light-protected control to distinguish between light-induced and thermally-induced degradation.[6][17]
Experimental Workflow for Stability Assessment:
Caption: General workflow for assessing the stability of pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. m.youtube.com [m.youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. enamine.net [enamine.net]
- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Pyrazole Compounds for Screening
For researchers, scientists, and drug development professionals, achieving adequate solubility of pyrazole compounds is a critical first step for successful screening and reliable experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during laboratory work.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with pyrazole compounds.
Issue 1: My pyrazole compound precipitates immediately upon dilution from a DMSO stock solution into an aqueous buffer.
Possible Cause: This is a common phenomenon known as "antisolvent precipitation" or "crashing out."[1] Many pyrazole derivatives are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have limited solubility in aqueous solutions.[1][2] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound's solubility limit is exceeded in the new solvent environment, leading to precipitation.[1]
Solutions:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally at or below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.[1] Always include a vehicle control with the same final DMSO concentration.
-
Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution. This can be done by adding the aqueous buffer to the DMSO stock dropwise while vortexing to allow for a more gradual change in solvent polarity.
-
Use a Surfactant: Incorporating a small, non-toxic concentration of a surfactant, such as Tween-80, in the final formulation can help to keep the compound in solution. A common formulation might include 5% Tween-80.[1] Be sure to test the surfactant's effect on your specific assay.
Issue 2: The solubility of my pyrazole compound is highly dependent on the pH of the buffer.
Possible Cause: Your pyrazole compound likely has ionizable functional groups, making its solubility pH-dependent. For example, a pyrazole derivative with a basic nitrogen atom will be more soluble in acidic conditions due to the formation of a more soluble protonated salt.[1] Conversely, an acidic pyrazole derivative will be more soluble in basic conditions.
Solutions:
-
Determine the pKa: If not already known, determining the pKa of your compound will help predict its solubility at different pH values.
-
Adjust Buffer pH: For weakly basic pyrazoles, lowering the pH of the buffer can increase solubility.[1] For weakly acidic pyrazoles, increasing the pH may be beneficial. Ensure the final pH is compatible with your biological assay.
-
Use pH-Modifying Excipients: In some cases, the addition of acidic or basic excipients to the formulation can create a microenvironment that favors solubility.
Issue 3: I am observing inconsistent results in my screening assay, which I suspect is due to poor solubility.
Possible Cause: Inconsistent results are a common consequence of compound precipitation. If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than intended, leading to unreliable data.
Solutions:
-
Visually Inspect for Precipitation: Before running the assay, visually inspect the final solution for any signs of precipitation or turbidity.
-
Perform a Solubility Check: Conduct a preliminary kinetic solubility assay under your final screening conditions to determine the maximum soluble concentration of your compound.
-
Employ a Different Solubilization Strategy: If simple co-solvents or pH adjustments are insufficient, consider more advanced techniques like the use of cyclodextrins or the preparation of an amorphous solid dispersion.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving pyrazole compounds?
A1: Most pyrazole derivatives exhibit good solubility in organic solvents like DMSO, ethanol, and methanol.[1][2] For initial stock solutions, DMSO is the most common choice due to its high solubilizing power. However, always check the compound's specific solubility data if available.
Q2: How can co-solvents enhance the solubility of pyrazole compounds?
A2: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds. Common co-solvents used in formulations include polyethylene glycol (PEG), such as PEG400, and ethanol.[1] A typical formulation for in vivo studies that can be adapted for in vitro screening is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q3: What are cyclodextrins and how can they improve the solubility of pyrazole compounds?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble guest molecules, like many pyrazole derivatives, forming inclusion complexes that have significantly increased aqueous solubility.[3][4] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[1] One study showed that forming an inclusion complex of 3-amino-5-methyl pyrazole with β-cyclodextrin increased its water solubility.[3]
Q4: What is a solid dispersion and can it be used for pyrazole compounds?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier, often a polymer. This can be prepared by methods like solvent evaporation or hot-melt extrusion.[5] By converting the crystalline drug into an amorphous state, its solubility and dissolution rate can be significantly enhanced.[5] This technique has been successfully applied to improve the solubility of various poorly soluble drugs and can be a viable option for challenging pyrazole compounds.
Data Presentation: Comparison of Solubility Enhancement Methods
The following tables provide a summary of quantitative data on the solubility of select pyrazole compounds using different enhancement methods.
Table 1: Solubility of Celecoxib in Various Solvents and Co-solvent Systems
| Solvent/System | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
| PEG 400 - Ethanol | High Solubilization Potential | Not Specified |
Data compiled from references[1][6].
Table 2: Effect of pH on the Solubility of a Pyrazole Derivative (1,3-Dimethylpyrazole)
| pH of Aqueous Buffer | Solubility | Note |
| Below pKa (2.72) | Increased | Formation of the more soluble protonated form. |
| Above pKa (2.72) | Limited | Predominantly in the less soluble free base form. |
Information based on the predicted pKa of 1,3-Dimethylpyrazole.[1]
Table 3: Example of Solubility Enhancement using Dendrimer Encapsulation
| Pyrazole Derivative | Method | Fold Increase in Water Solubility |
| 2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol (BBB4) | Encapsulation in a cationic dendrimer (G4K) | 105-fold |
Data from reference[6].
Experimental Protocols
This section provides detailed methodologies for key experiments related to determining and enhancing the solubility of pyrazole compounds.
Protocol 1: Kinetic Solubility Assay
This assay is a high-throughput method to determine the apparent solubility of a compound under specific conditions, which is particularly useful for early-stage screening.
Materials:
-
Test pyrazole compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen®)
-
96-well UV-transparent plates
-
Plate shaker
-
UV-Vis plate reader
Procedure:
-
Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well filter plate.
-
Add 98 µL of PBS (or your desired aqueous buffer) to each well. The final DMSO concentration will be 2%.
-
Seal the plate and shake at room temperature for a specified time (e.g., 2 hours).
-
Filter the solutions into a 96-well UV-transparent plate by centrifugation or vacuum.
-
Measure the absorbance of the filtrate at a predetermined wavelength using a UV-Vis plate reader.
-
Calculate the concentration of the dissolved compound in each well by comparing the absorbance to a standard curve prepared in the same buffer system. The highest concentration at which the compound remains in solution is considered its kinetic solubility.
Protocol 2: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes a common laboratory method for preparing a solid inclusion complex to enhance aqueous solubility.[3]
Materials:
-
Pyrazole compound
-
Beta-cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the cyclodextrin (e.g., 0.5675 g of β-CD) in distilled water (e.g., 30 mL) with gentle heating and stirring until a clear solution is obtained.
-
Dissolve the pyrazole compound (e.g., 0.0485 g of 3-amino-5-methyl pyrazole) in a minimal amount of a suitable organic solvent like ethanol (e.g., 10 mL).
-
Slowly add the pyrazole solution dropwise to the cyclodextrin solution while continuously stirring.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 72 hours) to allow for complex formation. A solid precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold distilled water to remove any uncomplexed material.
-
Dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40 °C) for 48 hours.
-
Characterize the complex and determine its solubility compared to the free compound.
Visualizations
Caption: A decision-making workflow for troubleshooting common solubility issues with pyrazole compounds.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for the N-Alkylation of Pyrazole Rings
Welcome to the technical support center for the N-alkylation of pyrazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-alkylation of pyrazoles in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My N-alkylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in pyrazole N-alkylation can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to become nucleophilic. If you are using a weak base, it may not be strong enough to achieve complete deprotonation.
-
Poor Solubility: The pyrazole starting material or the base may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.
-
Solution: Ensure your solvent is appropriate for all reaction components. For instance, if you observe solubility issues with your pyrazole in a nonpolar solvent, consider switching to a more polar aprotic solvent like DMF or acetonitrile.
-
-
Alkylating Agent Reactivity: The reactivity of your alkylating agent is critical.
-
Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, you may need to increase the reaction temperature or switch to a more reactive halide. However, be aware that highly reactive alkylating agents like benzyl bromide can sometimes react with certain bases, such as potassium hydroxide, to form side products like benzyl alcohol.[3] In such cases, using a less reactive halide like benzyl chloride might be beneficial.[3]
-
-
Reaction Temperature and Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time.[1] Microwave-assisted synthesis can also be a powerful technique to accelerate the reaction and improve yields, often with shorter reaction times.[4][5][6][7][8][9]
-
-
Co-distillation of Product: Low-boiling point N-alkylpyrazoles, such as N-methylpyrazole, can be lost during solvent removal.[3]
-
Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)
-
Question: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[10] The outcome is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.[10]
-
Steric Hindrance: This is often the dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom.[10][11][12]
-
Solution:
-
If possible, choose a pyrazole precursor where the substituents at the C3 and C5 positions have significantly different sizes.
-
Utilize a bulkier alkylating agent. For example, sterically demanding α-halomethylsilanes have been used as masked methylating reagents to achieve high N1 selectivity.[13]
-
-
-
Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity.
-
Solution:
-
For N1-alkylation, combinations like NaH in THF or K₂CO₃ in DMSO have proven effective.[10]
-
Computational studies have shown that hydrogen bonding between the alkylating agent and the pyrazole can influence selectivity. For instance, with N-methyl chloroacetamide as the alkylating agent, hydrogen bonding can favor the formation of the N2 isomer.[14]
-
-
-
Catalysis: Specific catalysts can direct the alkylation to a particular nitrogen.
-
Solution: The use of magnesium-based Lewis acids has been reported to favor N2 alkylation.[10]
-
-
Alternative Methodologies:
-
Acid-Catalyzed Alkylation: A method using trichloroacetimidate electrophiles and a Brønsted acid catalyst can provide good yields of N-alkyl pyrazoles. In this case, steric effects primarily control the regioselectivity, favoring the less hindered nitrogen.[11][12][15][16]
-
Enzymatic Alkylation: For highly selective transformations, engineered enzymes in a two-enzyme cascade have been shown to achieve excellent regioselectivity (>99%) for the N-alkylation of pyrazoles.[17]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of pyrazoles?
A1: Several effective methods are commonly employed:
-
Classical Alkylation with a Base: This involves deprotonating the pyrazole with a suitable base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, DMSO, THF, acetonitrile) followed by the addition of an alkylating agent (e.g., alkyl halide).[1]
-
Phase-Transfer Catalysis (PTC): This method is particularly useful as it can often be performed without a solvent, which simplifies workup and can prevent the loss of volatile products.[2][3] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between the pyrazole salt and the alkyl halide.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[4][5][6][7][8][9] This approach is considered a "green" chemistry technique.[5][6]
-
Acid-Catalyzed Alkylation with Trichloroacetimidates: This method offers an alternative to reactions requiring strong bases and can proceed under milder conditions.[11][12][15][16]
Q2: How do I choose the right base and solvent for my reaction?
A2: The choice of base and solvent is crucial for reaction success and regioselectivity.
-
Base: The base should be strong enough to deprotonate the pyrazole. Sodium hydride (NaH) is a strong, non-nucleophilic base that is often a good first choice.[1] Potassium carbonate (K₂CO₃) is a milder base that can also be effective, particularly in polar aprotic solvents like DMSO.[2] The choice of base can also influence regioselectivity.[18]
-
Solvent: The solvent should be anhydrous and capable of dissolving the pyrazole and the corresponding pyrazolate anion. Aprotic polar solvents like DMF, DMSO, and acetonitrile are commonly used. THF is also a suitable option, especially with NaH. The solvent can also play a role in regioselectivity.[10]
Q3: Can I perform the N-alkylation of pyrazoles under "green" conditions?
A3: Yes, several environmentally friendly approaches have been developed:
-
Solvent-Free Phase-Transfer Catalysis: As mentioned, PTC can be performed without an organic solvent, reducing waste.[2][3]
-
Microwave-Assisted Synthesis: This technique often requires less energy and shorter reaction times compared to conventional heating.[5][6] Reactions can sometimes be performed in "dry media" or with greener solvents like water or ethanol-water mixtures.[5][8]
-
Ultrasonic Radiation: Ultrasound-assisted synthesis is another green technique that can promote the reaction, often at room temperature and without a catalyst.[19]
Data Presentation
Table 1: Comparison of Different N-Alkylation Methods for Pyrazole
| Method | Typical Base/Catalyst | Typical Solvent | Temperature | Typical Yields | Key Advantages |
| Classical Alkylation | NaH, K₂CO₃ | DMF, DMSO, THF | 0 °C to RT | Good to Excellent | Well-established, versatile |
| Phase-Transfer Catalysis (PTC) | KOH, K₂CO₃ / TBAB | Solvent-free or CH₃CN | RT to 80 °C | Good to Excellent[3] | Simple workup, good for volatile products[3] |
| Acid-Catalyzed Alkylation | Camphorsulfonic acid | 1,2-DCE | Reflux | Moderate to Good[11][16] | Avoids strong bases, mild conditions[11][16] |
| Microwave-Assisted Synthesis | K₂CO₃ | Dry media or DMF | 130 °C | High | Rapid reaction times, high yields[5][6] |
Table 2: Regioselectivity in the N-Alkylation of 3-methyl-5-phenyl-1H-pyrazole
| Alkylating Agent | Conditions | N1 Isomer Yield | N2 Isomer Yield | N1:N2 Ratio |
| Phenethyl trichloroacetimidate | Camphorsulfonic acid, 1,2-DCE, reflux | 40%[11][16] | 16%[11][16] | 2.5 : 1[11][16] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride [1]
-
To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis without Solvent [3]
-
In a round-bottom flask, mix the pyrazole (1.0 equivalent), the alkyl halide (1.0 equivalent), potassium hydroxide (or another suitable base), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~3 mol%).
-
Stir the mixture at the desired temperature (e.g., room temperature or heated) until the reaction is complete as monitored by TLC.
-
The crude product can often be purified directly by distillation (e.g., Kugelrohr or vacuum distillation) or by standard workup and chromatographic procedures.
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Remarkable Fast N‐Alkylation of Azaheterocycles under Microwave Irradiation in Dry Media. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid with Other NSAIDs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential non-steroidal anti-inflammatory drug (NSAID) candidate, 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, in the context of established NSAIDs such as ibuprofen, celecoxib, and aspirin. Due to the limited publicly available quantitative data on the specific anti-inflammatory activity of this compound, this document focuses on providing a framework for its evaluation by presenting a detailed comparison of well-characterized NSAIDs and the standardized experimental protocols used to assess their performance.
Introduction to this compound
This compound is a heterocyclic compound with a pyrazole core, a structural motif present in several pharmacologically active molecules, including the selective COX-2 inhibitor, celecoxib. The molecular formula of this compound is C₁₆H₁₂N₂O₂ and it has a molecular weight of approximately 264.28 g/mol . Research indicates that pyrazole derivatives, in general, exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While direct and extensive studies on the anti-inflammatory mechanism and efficacy of this compound are not widely published, its structural similarity to known NSAIDs suggests its potential as a subject for further investigation in the field of inflammatory disease therapeutics.
Comparative Analysis of Established NSAIDs
To provide a benchmark for the potential evaluation of this compound, this section details the performance of three widely used NSAIDs: ibuprofen, celecoxib, and aspirin. The data presented below summarizes their inhibitory activity against cyclooxygenase (COX) enzymes and their efficacy in a standard in vivo model of inflammation.
Data Presentation: In Vitro COX Inhibition and In Vivo Anti-inflammatory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for COX-1 and COX-2 enzymes and the effective doses in the carrageenan-induced paw edema model for ibuprofen, celecoxib, and aspirin.
| NSAID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Ibuprofen | 12 - 13 | 80 - 370 | 0.15 - 0.03 | [1][2] |
| Celecoxib | 2.2 - 82 | 0.53 - 6.8 | 2.51 - 12 | [1][3][4] |
| Aspirin | 1.3 - 3.57 | 29.3 | 0.04 - 0.12 | [4][5] |
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Selected NSAIDs. The IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity index is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A lower selectivity index indicates a preference for COX-1 inhibition, while a higher value indicates COX-2 selectivity.
| NSAID | Route of Administration | Dose Range (mg/kg) | Maximal Inhibition of Edema (%) | Reference(s) |
| Ibuprofen | Oral (p.o.) | 40 | Not specified in the provided search results | [6] |
| Celecoxib | Intraperitoneal (i.p.) | 0.3 - 30 | Dose-dependent reduction | [7][8][9] |
| Aspirin | Oral (p.o.) | 150 | Significant reduction | [10][11][12] |
Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model. This model is a standard preclinical assay to evaluate the acute anti-inflammatory effects of drugs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory agents. Below are the generalized protocols for the key experiments cited.
In Vitro COX Inhibition Assay
This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX-1 or COX-2 enzymes. The inhibitory effect of a test compound is quantified by measuring the reduction in prostaglandin levels.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and reference NSAIDs
-
Assay buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE₂ quantification or other detection methods like LC-MS/MS.[13]
Procedure:
-
Prepare solutions of the test compound and reference NSAIDs at various concentrations.
-
In a reaction vessel, combine the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference NSAID to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a stopping reagent).
-
Measure the concentration of the resulting prostaglandin (e.g., PGE₂) using an appropriate method like ELISA.[2]
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting a dose-response curve.[13]
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model to screen for acute anti-inflammatory activity.[14]
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.[15]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (e.g., 1% in saline)
-
Test compound and reference NSAIDs
-
Vehicle for drug administration
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer the test compound, reference NSAID, or vehicle to different groups of rats via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.[11]
-
Measure the initial volume or thickness of the right hind paw of each rat.
-
Induce inflammation by injecting a fixed volume of carrageenan solution into the subplantar region of the right hind paw.[16]
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
-
The formula for calculating the percentage inhibition is: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Mandatory Visualization
Signaling Pathway of NSAID Action
Caption: Mechanism of action of NSAIDs in the arachidonic acid cascade.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
While this compound presents an interesting scaffold for the development of new anti-inflammatory agents, a comprehensive evaluation of its efficacy and safety requires rigorous experimental investigation. This guide provides the necessary context by comparing the performance of established NSAIDs and detailing the standard protocols for in vitro and in vivo testing. Researchers are encouraged to utilize this information to design and execute studies that will elucidate the therapeutic potential of this compound and other novel pyrazole derivatives. The provided diagrams of the NSAID signaling pathway and experimental workflow serve as visual aids to understand the mechanism of action and the process of anti-inflammatory drug screening.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
A Comparative Guide to the Structure-Activity Relationships of Diphenyl-Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The diphenyl-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various diphenyl-pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information is compiled from recent studies to aid researchers in the design and development of novel therapeutic agents.
Anticancer Activity
Diphenyl-pyrazole derivatives have demonstrated significant potential as anticancer agents, with various substitutions on the phenyl and pyrazole rings leading to potent cytotoxicity against a range of cancer cell lines.[1] Mechanistic studies suggest that these compounds often exert their effects through the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2]
Table 1: Anticancer Activity of Diphenyl-Pyrazole Derivatives
| Compound ID | Substitution Pattern | Target Cell Line(s) | IC50 / GI50 (µM) | Key Findings & SAR Insights | Reference |
| 1 | 4-cyano-1,5-diphenyl-3-(5-mercapto-1,3,4-oxadiazol-2-yl)pyrazole | IGROV1 (Ovarian) | 0.04 | The 5-mercapto-1,3,4-oxadiazole moiety at position 3 is crucial for high cytotoxic activity. | [3][4] |
| 2 | Pyrazole-thiophene hybrid | MCF-7 (Breast), HepG2 (Liver) | 6.57 (MCF-7), 8.86 (HepG2) | Thiophene hybridization shows potent activity, comparable to doxorubicin. | [2] |
| 3 | Pyrazole-thiophene hybrid (different isomer) | MCF-7 (Breast) | 8.08 | Demonstrates selectivity towards MCF-7 cell line. | [2] |
| 4 | Diphenyl pyrazole-chalcone derivative (6b) | HNO-97 | 10 | Chalcone hybrids exhibit significant anticancer activity with low toxicity to normal cells. | [5] |
| 5 | Diphenyl pyrazole-chalcone derivative (6d) | HNO-97 | 10.56 | Similar potency to compound 6b, highlighting the potential of this subclass. | [5] |
| 6 | Indole linked to pyrazole (33) | HCT116, MCF7, HepG2, A549 | < 23.7 | Linkage to an indole moiety leads to broad-spectrum anticancer activity. | [6] |
| 7 | Indole linked to pyrazole (34) | HCT116, MCF7, HepG2, A549 | < 23.7 | Similar to compound 33, indicating a favorable structural motif. | [6] |
Signaling Pathway for Kinase Inhibition by Diphenyl-Pyrazole Compounds
The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases and thereby blocking their activity.[1] This inhibition can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: Proposed mechanism of kinase inhibition by diphenyl-pyrazole compounds.
Anti-inflammatory Activity
Several diphenyl-pyrazole derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] Some analogues have also shown potential as dual inhibitors of both COX and lipoxygenase (LOX).[7]
Table 2: Anti-inflammatory Activity of Diphenyl-Pyrazole Derivatives
| Compound ID | Substitution Pattern | Target Enzyme(s) | IC50 (µM) | Key Findings & SAR Insights | Reference |
| 8 | 1,5-diaryl pyrazole with adamantyl residue | COX-2 | 2.52 | The adamantyl group contributes to anti-inflammatory activity. | [7] |
| 9 | Benzotiophenyl and carboxylic acid pyrazole analog | COX-2, 5-LOX | 0.01 (COX-2), 1.78 (5-LOX) | Exhibits potent dual inhibition of COX-2 and 5-LOX. | [7] |
| 10 | 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136a) | Not specified | 60.56 µg/mL | The triazole linkage provides significant anti-inflammatory activity. | [8] |
| 11 | 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136b) | Not specified | 57.24 µg/mL | Slightly more potent than 136a, suggesting sensitivity to substituents on the triazole ring. | [8] |
Experimental Workflow for Evaluating Anti-inflammatory Activity
A common workflow to assess the anti-inflammatory properties of these compounds involves in vitro enzyme inhibition assays followed by in vivo models of inflammation.
Caption: Workflow for anti-inflammatory screening of diphenyl-pyrazole compounds.
Antimicrobial Activity
Diphenyl-pyrazole derivatives have also emerged as promising antimicrobial agents, with activity against both bacteria and fungi. The presence of specific substituents can significantly enhance their potency.
Table 3: Antimicrobial Activity of Diphenyl-Pyrazole Derivatives
| Compound ID | Substitution Pattern | Target Organism(s) | MIC (µg/mL) | Key Findings & SAR Insights | Reference |
| 12 | Dipyrazolylbenzene derivative | MRSA | 10 | Shows strong efficacy against Methicillin-resistant Staphylococcus aureus. | [9] |
| 13 | Dipyrazolylbenzene derivative | C. albicans | 5 | Potent antifungal activity against Candida albicans. | [9] |
| 14 | 2,6-dipyrazolylpyridine derivative | C. albicans | 10 | The pyridine linkage also confers significant antifungal activity. | [9] |
| 15 | Hydrazinylthiazole derivative | B. subtilis | 5 | Potent antibacterial activity against Bacillus subtilis. | [9] |
| 16 | Pyrazole clubbed imino phenyl derivative | A. niger | 0.2 | Phenyl derivatives of pyrazoles display outstanding antifungal activity. | [10] |
Logical Relationship of SAR in Antimicrobial Pyrazoles
The antimicrobial activity is influenced by the nature and position of substituents on the pyrazole and phenyl rings.
Caption: Key SAR factors influencing the antimicrobial activity of diphenyl-pyrazoles.
Experimental Protocols
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the diphenyl-pyrazole compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, its specific substrate, ATP, and a suitable buffer is prepared.
-
Compound Addition: The diphenyl-pyrazole compounds at various concentrations are added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of radioactive phosphate) or luminescence-based assays (measuring remaining ATP).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[7]
-
Animal Acclimatization: Animals (e.g., rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The diphenyl-pyrazole compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 9. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpp.in [ajpp.in]
A Comparative Guide to Pyrazole Synthesis: Efficacy and Methodologies
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and selective synthesis of substituted pyrazoles is therefore a critical endeavor. This guide provides an objective comparison of prevalent pyrazole synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of Key Pyrazole Synthesis Methods
The following table summarizes the quantitative data for several common and modern pyrazole synthesis methods, offering a clear comparison of their efficacy under various conditions.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knorr Pyrazole Synthesis | 1,3-Diketone, Hydrazine derivative | Catalytic Acid (e.g., Acetic Acid) | Ethanol | Reflux | 1-4 | 70-95 | [1][2][3] |
| Ethyl benzoylacetate, Hydrazine hydrate | Acetic Acid | 1-Propanol | 100 | 1 | 79 | [4][5] | |
| 1,3-Diketones, Arylhydrazines | None | N,N-dimethylacetamide | Room Temp | - | 59-98 | [1] | |
| Paal-Knorr Pyrrole Synthesis (adapted) | Not directly applicable for pyrazoles, synthesizes pyrroles. | - | - | - | - | - | [6][7][8][9] |
| Reaction with α,β-Unsaturated Carbonyls | α,β-Unsaturated Ketone, Hydrazine derivative | Copper triflate, --INVALID-LINK-- | - | - | - | ~82 | [2] |
| 1,3-Dipolar Cycloaddition | Nitrile imine, α-bromocinnamaldehyde | Triethylamine | - | Room Temp | 24 | Good | [10] |
| Alkyne, Hydrazine derivative | Visible light | O2 (oxidant) | Mild | - | Excellent | [1] | |
| Silver-Catalyzed Synthesis | Trifluoromethylated ynones, Aryl(alkyl) hydrazines | AgOTf (1 mol%) | - | Room Temp | 1 | up to 99 | [1] |
| Iodine-Promoted Cascade | 1,3-Dicarbonyl compounds, Oxamic acid thiohydrazides | I2, TsOH | - | - | - | - | [1] |
| Multicomponent Reactions | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Sodium gluconate | - | - | - | - | [11] |
| Phenyl hydrazine, Malononitrile, Aldehydes | I2 | Water | - | - | - | [12] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the reproducibility and successful implementation of any synthetic method. Below are the protocols for some of the key pyrazole syntheses.
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a robust and widely used method for the preparation of pyrazoles from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[3][13][14]
General Experimental Protocol:
A solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid is prepared. To this solution, the hydrazine derivative (1.0-1.2 eq) is added, followed by a catalytic amount of acid (e.g., a few drops of glacial acetic acid). The reaction mixture is then heated to reflux for a period ranging from 1 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford the desired pyrazole.[4][5]
Example with Quantitative Data: In a specific example, ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) were mixed in 1-propanol (3 mL) with 3 drops of glacial acetic acid. The reaction was heated at approximately 100°C for 1 hour. After cooling and addition of water (10 mL) to precipitate the product, a 79% yield of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one was obtained.[4][5]
Synthesis from α,β-Unsaturated Carbonyl Compounds
This method involves the cyclocondensation reaction between an α,β-ethylenic ketone and a hydrazine derivative. The initial product is a pyrazoline, which is subsequently oxidized to the corresponding pyrazole.[2]
General Experimental Protocol:
An α,β-unsaturated ketone (1.0 eq) and a hydrazine derivative (1.0-1.2 eq) are dissolved in a suitable solvent. A catalyst, such as copper triflate, may be added to facilitate the reaction. The mixture is stirred, often at an elevated temperature, until the formation of the intermediate pyrazoline is complete (monitored by TLC). An oxidizing agent is then introduced to the reaction mixture to aromatize the pyrazoline to the pyrazole. The final product is isolated and purified using standard techniques.[2]
1,3-Dipolar Cycloaddition
Modern approaches to pyrazole synthesis often employ 1,3-dipolar cycloaddition reactions. A common strategy involves the reaction of a nitrile imine (the 1,3-dipole), generated in situ from a hydrazonoyl halide, with a dipolarophile such as an alkyne or an alkyne equivalent.[10][15]
General Experimental Protocol:
To a solution of the hydrazonoyl chloride (1.0 eq) and the alkyne or alkene (1.0-1.5 eq) in an appropriate solvent (e.g., CH2Cl2), a base such as triethylamine (1.1-1.5 eq) is added dropwise at 0 °C or room temperature. The base facilitates the in situ generation of the nitrile imine. The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed, as indicated by TLC. The reaction is then quenched, and the product is extracted and purified by chromatography.[10][15]
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical route to complex molecules like pyrazoles in a one-pot fashion. These reactions involve the combination of three or more starting materials to form the final product, incorporating most or all of the atoms of the reactants.[11][16]
General Experimental Protocol:
A mixture of the starting materials, for example, an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, are combined in a suitable solvent, which can even be water for green chemistry applications.[12] A catalyst, such as sodium gluconate or iodine, may be added.[11][12] The reaction is then stirred, sometimes with heating or microwave irradiation, until completion. The pyrazole product often precipitates from the reaction mixture and can be isolated by simple filtration.[11]
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described pyrazole synthesis methods.
Caption: Workflow for the Knorr Pyrazole Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. name-reaction.com [name-reaction.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
A Comparative Guide to Pyrazole Compounds for In Vivo Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole compounds as anti-inflammatory agents, supported by experimental data from in vivo studies. Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).
The therapeutic potential of pyrazole compounds has been recognized for over a century, with the synthesis of antipyrine in 1884.[1] Modern advancements have led to the development of highly selective COX-2 inhibitors like Celecoxib, which showcases the scaffold's versatility and effectiveness.[1][2][3] This guide synthesizes recent findings on various pyrazole derivatives, comparing their in vivo efficacy against established anti-inflammatory drugs.
In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives
The following table summarizes the in vivo anti-inflammatory effects of various pyrazole compounds from recent studies, primarily utilizing the carrageenan-induced paw edema model in rats, a standard for acute inflammation assessment.
| Compound | Animal Model | Dose (mg/kg) | Edema Reduction (%) | Standard Drug | Standard Drug Edema Reduction (%) | Reference |
| 3,5-diarylpyrazoles | Carrageenan-induced paw edema (Rat) | 10 | 65-80 | - | - | [1] |
| Pyrazole-thiazole hybrid | Carrageenan-induced paw edema (Rat) | - | 75 | - | - | [1] |
| Compound 178 | Carrageenan-induced paw edema (Rat) | - | 80.93 | Diclofenac sodium | 81.62 | [4] |
| 1,3,4-thiadiazole linked pyrazole-3-carboxamide (Compound 179) | Carrageenan-induced paw edema (Rat) | - | 77.27 (at 3h), 81.00 (at 5h) | Indomethacin | 74.82 (at 3h), 80.32 (at 5h) | [4] |
| Bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamide) derivatives (Compound 70 & 71) | Carrageenan-induced paw edema (Rat) | 50 | Remarkable activity | Indomethacin | - | [5] |
| 3-[1-Acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole (Compound 75) | Carrageenan-induced paw edema (Albino rats) | 50 | Promising activity | - | - | [5] |
| Pyrazoline 2d | Carrageenan-induced paw edema | - | Higher than Indomethacin | Indomethacin | - | [6] |
| Pyrazoline 2e | Carrageenan-induced paw edema | - | Higher than Indomethacin | Indomethacin | - | [6] |
| Compound AD 532 | Carrageenan-induced paw edema | - | Promising results | Indomethacin, Celecoxib | - | [7] |
| Pyrazole ester prodrugs (6-8c) | Carrageenan-induced oedema | - | Proven activity | - | - | [8] |
| Pyrazole N-aryl sulfonate (Compound 9) | Carrageenan-induced rat paw edema | - | ED50 = 0.170 mmol/kg | Diclofenac, Celecoxib | ED50 = 0.198 mmol/kg, ED50 = 0.185 mmol/kg | [9] |
Key Signaling Pathways in Inflammation Modulated by Pyrazole Compounds
Pyrazole derivatives primarily exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, a key player in the inflammatory cascade. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.
Caption: Inhibition of the COX-2 pathway by pyrazole compounds.
Beyond COX inhibition, some pyrazole derivatives have been shown to modulate other key inflammatory pathways, including the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and inhibition of the NF-κB signaling pathway.[1][10]
Caption: Pyrazole derivatives can suppress inflammation by inhibiting the NF-κB pathway.
Experimental Protocols
A standardized method for evaluating the acute anti-inflammatory activity of pyrazole compounds is the carrageenan-induced paw edema test in rats.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Wistar or Sprague-Dawley rats of either sex (150-200g) are typically used.
-
Housing: Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.
-
Grouping: Animals are randomly divided into control, standard, and test groups (n=6-8 per group).
-
Drug Administration:
-
The test compounds (pyrazole derivatives) are administered orally or intraperitoneally at a specific dose (e.g., 10, 50 mg/kg).
-
The standard group receives a known anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium) at a standard dose.
-
The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
The percentage of edema is calculated using the formula: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
-
The percentage of inhibition of edema is calculated as: % Inhibition = [1 - (Et / Ec)] x 100, where Et is the mean edema of the treated group and Ec is the mean edema of the control group.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The in vivo data presented demonstrates that novel pyrazole derivatives exhibit significant anti-inflammatory activity, often comparable or superior to established NSAIDs like indomethacin and diclofenac.[4][6] The primary mechanism of action for many of these compounds is the selective inhibition of COX-2, which is a validated strategy for reducing inflammation with a potentially improved gastrointestinal safety profile compared to non-selective COX inhibitors.[1] Further research into the structure-activity relationships and toxicological profiles of these promising compounds is warranted to advance the development of new and improved anti-inflammatory therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Specificity of Pyrazole-Based Inhibitors
For researchers and professionals in drug development, understanding the cross-reactivity and specificity of small molecule inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic efficacy. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors, due to its synthetic accessibility and ability to form key interactions with target proteins.[1][2][3] This guide provides a comparative analysis of the specificity and cross-reactivity profiles of several prominent pyrazole-based inhibitors, supported by experimental data and detailed protocols.
Comparative Specificity of Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole scaffold allows for the development of both highly selective and multi-targeted inhibitors.[4][5][6] The substituents on the pyrazole ring are critical in defining the potency and selectivity of these compounds.[7] Below is a comparison of two well-characterized pyrazole-based kinase inhibitors, Sunitinib and Nilotinib, illustrating different selectivity profiles.
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with anti-tumor and anti-angiogenic properties.[8][9] It is known to inhibit several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[9][10]
Nilotinib is also a tyrosine kinase inhibitor but was designed to have greater affinity and inhibitory activity against wild-type BCR-ABL kinase compared to imatinib, while also potently inhibiting PDGFR and KIT.[11] It is considered a more selective inhibitor than Sunitinib.[11][12]
Data Presentation: Quantitative Inhibitor Specificity
The following tables summarize the inhibitory activity (IC₅₀ or Kᵢ values) of Sunitinib and Nilotinib against a panel of kinases. Lower values indicate higher potency.
Table 1: Kinase Selectivity Profile of Sunitinib
| Target Kinase | Kᵢ (nM) | IC₅₀ (nM) | Target Class | Reference |
|---|---|---|---|---|
| PDGFRβ | 8 | 10 | Primary Target | [10] |
| VEGFR2 (Flk-1) | 9 | 10 | Primary Target | [10] |
| c-Kit | - | 2 (in some assays) | Primary Target | [10] |
| FLT3 | - | 30-50 (mutant forms) | Primary Target | [10] |
| FGFR-1 | >10-fold less potent | - | Off-Target | [10] |
| EGFR | >10-fold less potent | - | Off-Target | [10] |
| Abl | >10-fold less potent | - | Off-Target | [10] |
| Src | >10-fold less potent | - | Off-Target |[10] |
Table 2: Target Profile and Cross-Reactivity of Nilotinib
| Target Kinase | Activity | Target Class | Reference |
|---|---|---|---|
| BCR-ABL | High Potency (more potent than Imatinib) | Primary Target | [11] |
| PDGFRα/β | Potent Inhibition | Primary Target | [11] |
| c-Kit | Potent Inhibition | Primary Target | [11] |
| DDR | Potent Activity | Primary Target | [11][13] |
| CSF-1R | Potent Activity | Primary Target |[11] |
Note: Specific IC₅₀/Kᵢ values for Nilotinib against a broad panel are less consistently reported in the provided context, but its selectivity for the targets listed is well-established.
Cross-Reactivity of Non-Kinase Pyrazole-Based Inhibitors
The pyrazole scaffold is not limited to kinase inhibitors. Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a diaryl-substituted pyrazole structure and functions by selectively inhibiting cyclooxygenase-2 (COX-2).[14] Its cross-reactivity is primarily a clinical concern in patients with hypersensitivity to other NSAIDs.[15][16]
Table 3: Clinical Cross-Reactivity of Celecoxib in Patients with NSAID Hypersensitivity
| Alternative NSAID | Reaction Rate (%) | Context | Reference |
|---|---|---|---|
| Celecoxib | 4.1 | Lower than other tested drugs | [17] |
| Nimesulide | 16.3 | Statistically higher than Celecoxib | [17] |
| Meloxicam | 14.3 | - | [17] |
| Paracetamol | 22.4 | Statistically higher than Celecoxib | [17] |
| Etoricoxib | 2.8 (97.2% tolerated) | Well-tolerated |[17] |
These data suggest that selective COX-2 inhibitors like celecoxib are generally well-tolerated in patients with hypersensitivity to non-selective NSAIDs, who are believed to react primarily via COX-1 inhibition.[15][17]
Visualizing Pathways and Processes
Diagrams are essential for visualizing the complex biological and experimental systems involved in inhibitor analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carnabio.com [carnabio.com]
- 13. Nilotinib: a potential repurposed treatment for Alzheimer’s disease? | VJDementia [vjdementia.com]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Pyrazole Derivatives Emerge as Potent Antimicrobial Contenders: A Head-to-Head Comparison
FOR IMMEDIATE RELEASE
In the global effort to combat the rise of drug-resistant pathogens, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, pyrazole derivatives have distinguished themselves as a versatile and potent class of antimicrobial agents.[1][2][3] An extensive review of recent experimental data reveals that these compounds exhibit significant inhibitory effects against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens, with some derivatives demonstrating efficacy superior to that of standard antibiotics.[1][4][5]
This guide provides a comparative analysis of the antimicrobial performance of various pyrazole derivatives, supported by quantitative data from several key studies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antimicrobial research.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The following tables summarize the MIC values and zones of inhibition for a selection of recently synthesized pyrazole derivatives against clinically relevant microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Bacterial Strains (in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| Pyrazole Derivative 21a | 62.5 | 62.5 | 125 | 62.5 | - | [4] |
| Pyrazole Derivative 21b | 125 | 125 | 250 | 125 | - | [4] |
| Pyrazole Derivative 21c | 125 | 125 | 250 | 125 | - | [4] |
| Pyrazole Derivative 3c | 20 (inhibition zone mm) | 24 (inhibition zone mm) | 20 (inhibition zone mm) | - | 20 (inhibition zone mm) | [6] |
| Pyrazole Derivative 4 | 0.25 | - | - | - | - | [7] |
| Pyrazole Derivative 7b | Moderate Activity | - | Moderate Activity | - | - | [8][9] |
| Pyrazole Derivative 8b | Moderate Activity | - | Moderate Activity | - | - | [8][9] |
| Pyrazole Derivative 18 | <1 | - | <1 | <1 | <1 | [10] |
| Pyrazole Derivative 21c (imidazothiadiazole) | 0.25 | - | - | - | - | [5] |
| Pyrazole Derivative 23h (imidazothiadiazole) | 0.25 | - | - | - | - | [5] |
| Pyrazole Derivative O4 | 24 (inhibition zone mm) | - | 18 (inhibition zone mm) | - | 30 (inhibition zone mm) | [11] |
| Chloramphenicol (Standard) | 125 | 125 | 250 | 125 | - | [4] |
| Ciprofloxacin (Standard) | - | - | 0.5 | - | - | [7] |
| Neomycin (Standard) | Good Activity | Good Activity | Good Activity | - | Good Activity | [6] |
| Streptomycin (Standard) | 18 (inhibition zone mm) | - | 22 (inhibition zone mm) | - | 29 (inhibition zone mm) | [11] |
Note: '-' indicates data not available in the cited sources. Some studies reported activity as zone of inhibition in mm.
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Fungal Strains (in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| Pyrazole Derivative 21a | 7.8 | 2.9 | - | [4] |
| Pyrazole Derivative 21b | 15.6 | 7.8 | - | [4] |
| Pyrazole Derivative 21c | 7.8 | 7.8 | - | [4] |
| Pyrazole Derivative 2 | - | 1 | - | [7] |
| Pyrazole Derivative 3 | - | - | - | [7] |
| Pyrazole Derivative O4 | 23 (inhibition zone mm) | 25 (inhibition zone mm) | - | [11] |
| Clotrimazole (Standard) | 7.8 | 7.8 | - | [4] |
| Griseofulvin (Standard) | Moderate Activity | Moderate Activity | - | [12] |
| Fluconazole (Standard) | 21 (inhibition zone mm) | 8.16 (inhibition zone mm) | - | [11] |
Note: '-' indicates data not available in the cited sources. Some studies reported activity as zone of inhibition in mm.
The data highlights that several pyrazole derivatives exhibit potent antimicrobial activity. For instance, compounds 21c and 23h containing an imidazothiadiazole moiety showed remarkable antibacterial activity, with MIC values as low as 0.25 µg/mL, which is four times more potent than the control drug gatifloxacin in that study.[5] Similarly, compound 3 demonstrated significant antibacterial activity against E. coli, and compound 4 was highly active against Streptococcus epidermidis.[7] In the antifungal assays, compound 2 was notably effective against Aspergillus niger.[7]
Experimental Protocols
The antimicrobial activities of the synthesized pyrazole derivatives were predominantly evaluated using the agar well diffusion method and the broth microdilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.
1. Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates or in broth. A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
2. Agar Well Diffusion Method: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of a sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate. Wells of a specific diameter (e.g., 6 mm) are then punched into the agar. A defined volume (e.g., 100 µL) of each test compound solution (at a specific concentration, often 200 µg/mL) is added to the wells.[12] Standard antibiotic solutions and the solvent (e.g., DMSO) are used as positive and negative controls, respectively. The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi. The diameter of the clear zone of inhibition around each well is then measured in millimeters.[6]
3. Broth Microdilution Method for MIC Determination: This method is performed in 96-well microtiter plates. A serial two-fold dilution of each pyrazole derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth or Sabouraud Dextrose Broth). Each well is then inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included. The plates are incubated under the same conditions as the agar well diffusion method. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][4]
Experimental Workflow
The following diagram illustrates a generalized workflow for the antimicrobial screening of pyrazole derivatives.
Conclusion
The presented data strongly supports the potential of pyrazole derivatives as a promising class of antimicrobial agents.[1] Their broad-spectrum activity, coupled with high potency in some cases, makes them valuable candidates for further investigation in the development of new antibiotics to address the challenge of antimicrobial resistance. The versatility of the pyrazole scaffold provides a rich platform for the design and synthesis of next-generation antimicrobial drugs. Further research, including in vivo efficacy studies and toxicological profiling, is essential to fully realize their therapeutic potential.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpsbr.org [jpsbr.org]
validation of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid as a kinase inhibitor
Validation of Pyrazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic promise. This guide provides a framework for the validation of novel pyrazole-containing compounds as kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, this document will use the well-characterized, pyrazole-containing drug Ruxolitinib as a primary example to illustrate the validation process. We will compare its performance with other known pyrazole-based kinase inhibitors, AT7519 and Barasertib , to highlight the diverse kinase targets and potencies within this compound class. This guide is intended to serve as a methodological template for researchers to evaluate their own novel pyrazole derivatives.
Comparative Efficacy: In Vitro Inhibitory Activity
A crucial first step in validating a potential kinase inhibitor is to determine its potency and selectivity through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The data below is compiled for our exemplar pyrazole-based inhibitors against their primary targets and a selection of other kinases to illustrate their selectivity profiles.
| Kinase Target | Ruxolitinib (IC50 nM) | AT7519 (IC50 nM) | Barasertib (IC50 nM) |
| JAK1 | 3.3 [1][2][3] | - | - |
| JAK2 | 2.8 [1][2][3] | - | - |
| JAK3 | 428[1] | - | - |
| TYK2 | 19[1] | - | - |
| CDK1 | - | 210 [4][5][6] | - |
| CDK2 | - | 47 [4][5][6] | - |
| CDK4 | - | 100[4][5][6] | - |
| CDK5 | - | 170[4][5][6] | - |
| CDK6 | - | 13[4][7] | - |
| CDK9 | - | <10[4][5][6] | - |
| Aurora B | - | - | ~1 [8][9] |
| Aurora A | - | - | ~1400[8][9] |
| GSK3β | - | 89[5][7] | - |
Signaling Pathway Analysis: The JAK-STAT Pathway
Ruxolitinib is a potent inhibitor of the Janus kinase (JAK) family, specifically JAK1 and JAK2. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in inflammation, hematopoiesis, and immune function.[10][11][12] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms.[10]
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by Ruxolitinib.
References
- 1. benchchem.com [benchchem.com]
- 2. novartis.com [novartis.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 11. PathWhiz [pathbank.org]
- 12. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
Comparative Docking Analysis of Pyrazole Ligands Against Key Protein Targets
A Guide for Researchers in Drug Discovery
This guide provides a comparative overview of molecular docking studies involving pyrazole-based ligands and their interactions with prominent protein targets implicated in various diseases. The following sections present quantitative data from selected studies, detailed experimental protocols for performing similar computational analyses, and visualizations of relevant biological pathways and experimental workflows to support researchers in the field of drug development.
Data Presentation: Performance of Pyrazole Ligands in Docking Studies
The following tables summarize the binding affinities and inhibitory constants of various pyrazole derivatives against their respective protein targets as reported in several computational studies. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.
Table 1: Docking Performance of Pyrazole Derivatives Against Protein Kinases
| Ligand ID | Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
| 1b | VEGFR-2 | 2QU5 | -10.09 | - |
| 1e | VEGFR-2 | 2QU5 | -9.64 | - |
| 1d | Aurora A | 2W1G | -8.57 | - |
| 2b | CDK2 | 2VTO | -10.35 | - |
| Compound 1 | HIV-1 RT | 1RT2 | -13.06 | - |
Data synthesized from multiple studies for comparative purposes.[1][2][3][4]
Table 2: Docking Scores of Pyrazole Analogs Against Various Enzymes
| Ligand ID | Target Protein | PDB ID | Docking Score (kcal/mol) |
| Derivative 1 | COX-2 | 3LN1 | -9.43 |
| Derivative 2 | COX-2 | 3LN1 | -6.74 |
| Compound 26 | HT-29 Cell Line Protein | 5JRQ | -8.53 |
| Compound 31 | HT-29 Cell Line Protein | 5JRQ | -5.93 |
Scores represent the predicted binding affinity; more negative values indicate stronger binding.[5][6]
Table 3: Inhibition Constants (Ki) of Pyrazole-Carboxamides Against Carbonic Anhydrases
| Ligand ID | Target Protein | PDB ID | Ki (µM) |
| 6a | hCA I | 2CAB | 0.063 |
| 6b | hCA I | 2CAB | 0.063 - 3.368 |
| 6a | hCA II | 1CA2 | 0.007 |
| 6b | hCA II | 1CA2 | 0.007 - 4.235 |
These values represent the experimentally determined or computationally predicted inhibition constants.[7]
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a general workflow for conducting comparative molecular docking studies, integrating best practices from various computational chemistry tools like AutoDock, Schrödinger's Glide, and PyRx.
1. Preparation of the Target Protein
-
Protein Acquisition : Download the 3D crystallographic structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Initial Protein Cleaning : Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.
-
Protonation and Repair : Add polar hydrogen atoms to the protein structure. Correct any missing residues or atoms using protein preparation utilities available in software suites like Schrödinger Maestro or UCSF Chimera.
-
Charge Assignment : Assign appropriate partial charges to the protein atoms.
2. Ligand Preparation
-
Ligand Acquisition : Obtain the 2D or 3D structure of the pyrazole ligands. This can be done by drawing the molecules in a chemical sketcher or downloading them from databases like PubChem or ZINC.
-
3D Conversion and Optimization : If starting from a 2D structure, convert it to a 3D conformation. Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Charge and Torsion Assignment : Assign partial charges and define rotatable bonds for flexible docking.
3. Grid Generation
-
Binding Site Identification : Define the active site of the target protein. This can be based on the location of a co-crystallized ligand or predicted using active site detection tools.
-
Grid Box Creation : Generate a grid box that encompasses the defined binding site. This box defines the search space for the docking algorithm.
4. Molecular Docking Simulation
-
Algorithm Selection : Choose a docking algorithm. Common choices include Lamarckian Genetic Algorithm in AutoDock or the proprietary algorithms in Glide.[1]
-
Execution : Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the grid box.
-
Scoring : The docking program will calculate the binding energy or a docking score for each generated pose, predicting the most favorable binding mode.
5. Analysis of Results
-
Pose Visualization : Visualize the top-ranked docking poses in the context of the protein's binding pocket using software like PyMOL or Discovery Studio.
-
Interaction Analysis : Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and protein residues.
-
Comparative Ranking : Rank the pyrazole ligands based on their docking scores or binding energies to compare their relative affinities for the target protein.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Generalized workflow for comparative molecular docking studies.
Signaling Pathways of Target Proteins
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.[1][4][5][8][9]
Caption: Role of the CDK2/Cyclin E complex in the G1/S cell cycle transition.[7][10][11][12][13]
Caption: The COX-2 pathway in the synthesis of prostaglandins during inflammation.[2][3][6][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 11. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Novel Pyrazole Drug Candidates: A Comparative Guide
Introduction: The Promise of Pyrazoles and the Imperative of Safety
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged structure," its versatility has led to the development of numerous FDA-approved drugs for a wide range of diseases, including inflammation, cancer, and cardiovascular conditions.[3][4][5][6][7] Notable examples include the anti-inflammatory drug Celecoxib, the anti-cancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[1][3] The broad spectrum of biological activities associated with pyrazole derivatives continues to drive the discovery of novel therapeutic candidates.[8][9][10][11]
However, the journey from a promising compound to a safe and effective drug is fraught with challenges, a primary one being the assurance of an adequate therapeutic window. The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[12][13] A high therapeutic index is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one.[13] For drug development professionals, a thorough assessment of the TI is paramount in the preclinical evaluation of any new chemical entity, guiding the selection of candidates with the highest potential for clinical success.[14]
This guide provides a framework for assessing the therapeutic index of novel pyrazole drug candidates, using the well-established COX-2 inhibitor Celecoxib as a primary comparator and other relevant compounds as benchmarks. It includes detailed experimental protocols, comparative data tables, and visualizations to aid researchers in this critical evaluation.
Quantitative Comparison of Efficacy and Toxicity
The therapeutic index is determined by comparing the drug's efficacy (potency against the therapeutic target) with its toxicity (harmful effects on non-target cells or the organism as a whole). In preclinical studies, this is often evaluated using in vitro and in vivo models.
-
Selectivity Index (SI): An in vitro measure analogous to the TI, calculated as the ratio of the cytotoxic concentration in normal cells to the effective concentration in target (e.g., cancer) cells (IC50 in normal cells / IC50 in cancer cells).[12]
-
Therapeutic Index (TI): An in vivo measure, typically calculated as the ratio of the dose that is lethal to 50% of the animal population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).[13] The Maximum Tolerated Dose (MTD) is also frequently used to assess toxicity.[12]
The following tables summarize the requisite data for a comparative analysis. Data for the "Novel Pyrazole Candidate (NPC-1)" is hypothetical, representing a promising anticancer agent for illustrative purposes.
Table 1: Comparative In Vitro Cytotoxicity and Selectivity Index (SI)
| Compound | Target Cell Line (Cancer) | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| NPC-1 (Hypothetical) | HCT-116 (Colon Cancer) | 0.45 | HFF-1 (Fibroblast) | 95 | 211.1 |
| Celecoxib | HT-29 (Colon Cancer) | 45.6 | CCD-18Co (Colon Fibroblast) | >100 | >2.2 |
| Doxorubicin (Benchmark) | HCT-116 (Colon Cancer) | 0.21 | HFF-1 (Fibroblast) | 1.5 | 7.1 |
| Cisplatin (Benchmark) | HCT-116 (Colon Cancer) | 9.3 | HFF-1 (Fibroblast) | 25.8 | 2.8 |
IC50 (Half-maximal inhibitory concentration) values indicate the drug's potency; lower values signify higher potency. The Selectivity Index (SI) provides a measure of cancer cell-specific toxicity.
Table 2: Comparative In Vivo Acute Toxicity and Therapeutic Index (TI)
| Compound | Animal Model | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (TI) |
| NPC-1 (Hypothetical) | Mouse | 10 | 450 | 45 |
| Celecoxib | Rat | 5 (analgesia) | >2000 | >400 |
| Doxorubicin (Benchmark) | Mouse | 1.5 | 20 | 13.3 |
| Cisplatin (Benchmark) | Mouse | 3 | 13 | 4.3 |
ED50 (Median effective dose) and LD50 (Median lethal dose) values are from studies in rodent models. The Therapeutic Index (TI = LD50/ED50) provides a measure of the drug's safety margin in vivo.
Visualizing Key Concepts and Workflows
Diagrams are essential for conceptualizing the relationships between efficacy, toxicity, and the experimental processes used for their assessment.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, a compound frequently used in pharmaceutical research. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: In case of dust or aerosol generation, a suitable respirator should be used.[5]
Quantitative Data Summary: Hazard Classifications
The following table summarizes the typical hazard classifications and corresponding precautionary statements for pyrazole-carboxylic acid derivatives, which should be considered when handling this compound.
| Hazard Statement | GHS Code | Precautionary Statements |
| Harmful if swallowed | H302 | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. |
| Causes skin irritation | H315 | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse. |
| Causes serious eye irritation | H319 | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. |
| May cause respiratory irritation | H335 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[1]
-
Don PPE: Before addressing the spill, put on all required personal protective equipment.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2][4]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
Disposal Procedure
The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.
-
Waste Collection:
-
Collect the waste material in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Chemical Treatment (Incineration):
-
The most common and effective disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber.[1] This ensures the complete destruction of the compound and minimizes the release of harmful byproducts.
-
-
Regulatory Compliance:
-
All disposal activities must be conducted in strict accordance with local, regional, and national regulations for hazardous waste.[2] Consult your institution's EHS office for specific guidance and to arrange for pickup by a certified hazardous waste contractor.
-
It is imperative to prevent the chemical from being released into the environment, including soil, surface water, and drains.[1][2][4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid
Hazard Assessment and GHS Classification (Assumed)
While specific toxicological data for 1,3-diphenyl-1H-pyrazole-5-carboxylic acid is limited, data from analogous pyrazole-based carboxylic acids suggest the following potential hazards.[1][2][3][4][5][6] It is prudent to handle this compound as if it possesses these risks.
Assumed GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure when handling this compound, particularly in its powdered form.[6][7]
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times. Should provide a complete seal around the eyes. |
| Hand Protection | Nitrile Gloves | Powder-free. Change gloves every 30-60 minutes or immediately if contaminated.[7] |
| Body Protection | Laboratory Coat | Long-sleeved and fully buttoned. |
| Respiratory Protection | N95 or N100 Respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[7] |
Handling and Operational Procedures
Adherence to standard laboratory operating procedures is critical for safety.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a clean and uncluttered workspace.
-
Verify that an eyewash station and safety shower are accessible.[6]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
-
Weighing and Transfer:
-
When weighing the solid, do so on a tared weigh paper or in a suitable container within a fume hood or a balance enclosure to minimize dust dispersion.
-
Use a spatula for transfers. Avoid scooping actions that could generate dust.
-
-
Solution Preparation:
-
When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
If the solvent is volatile, prepare the solution in a fume hood.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[8][9]
Waste Segregation and Disposal Workflow:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[9]
-
-
Container Management:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Final Disposal:
-
All waste containing this compound should be disposed of through your institution's EHS-approved hazardous waste program. High-temperature incineration by a licensed professional waste disposal company is the recommended method.[8]
-
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
